molecular formula C12H9FN2O2 B8459040 Phenyl 6-fluoropyridin-3-ylcarbamate CAS No. 1072811-68-7

Phenyl 6-fluoropyridin-3-ylcarbamate

Cat. No.: B8459040
CAS No.: 1072811-68-7
M. Wt: 232.21 g/mol
InChI Key: GNBNURCPHKLXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 6-fluoropyridin-3-ylcarbamate (CAS: 1072811-68-7) is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . As a phenyl carbamate derivative featuring a fluoropyridinyl group, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure makes it particularly useful for developing more complex molecules, including potential peptide therapeutics. The field of peptide synthesis, a major application area for such specialized building blocks, is a multi-billion dollar market and relies on high-quality reagents to produce therapeutic peptides ranging from hormones like oxytocin to active enzymes . Modern peptide synthesis, which predominantly uses the Fmoc solid-phase peptide synthesis (SPPS) methodology, depends on reliable and high-purity compounds to ensure the success of complex syntheses . This product is offered as a solid and should be stored sealed in a dry environment at 4 to 8 °C to maintain stability . Intended Use : This product is supplied for Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

1072811-68-7

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

phenyl N-(6-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C12H9FN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

GNBNURCPHKLXIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Structure Elucidation of Phenyl 6-fluoropyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of Phenyl 6-fluoropyridin-3-ylcarbamate , a critical activated intermediate often employed in medicinal chemistry for the synthesis of ureas and carbamates via nucleophilic displacement.[1]

The analysis synthesizes high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR), and vibrational spectroscopy to provide a definitive structural assignment.

Executive Summary & Chemical Context

  • Compound Name: Phenyl (6-fluoropyridin-3-yl)carbamate[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 232.21 g/mol [1]

  • Role: An activated carbamate ester used as a "masked isocyanate" equivalent.[1] It reacts with amines to form ureas without the handling hazards of volatile isocyanates.[1]

  • Critical Quality Attribute: The regiochemistry of the fluorine atom (C6 position) and the integrity of the carbamate linkage are the primary structural features requiring validation.[1]

Analytical Strategy: The "Triad of Proof"

To guarantee structural integrity, we employ a self-validating triad of analytical techniques. This approach ensures that data from one method corroborates the others, eliminating ambiguity.

Diagram: Elucidation Workflow

ElucidationWorkflow Start Unknown Sample HRMS 1. HRMS (ESI+) Confirm Formula C12H9FN2O2 Check Isotopes (F is monoisotopic) Start->HRMS Mass Check IR 2. FT-IR Confirm Functional Groups (C=O Carbamate, N-H) HRMS->IR Formula OK NMR 3. NMR Spectroscopy (1H, 13C, 19F, 2D) Definitive Connectivity IR->NMR Groups OK Sub_NMR Key NMR Correlations: 1. 19F-1H Coupling (Regiochem) 2. HMBC (C=O connectivity) NMR->Sub_NMR Conclusion Valid Structure: Phenyl 6-fluoropyridin-3-ylcarbamate Sub_NMR->Conclusion Connectivity Proven

Caption: Logical workflow for structural validation, moving from elemental composition to specific atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and purity.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion:

    
     (Calculated).[1]
    
  • Fragmentation Logic:

    • Loss of Phenol: A characteristic neutral loss of 94 Da (

      
      ) is often observed, generating the isocyanate ion 
      
      
      
      .[1]
    • Fluorine Signature: Fluorine (

      
      ) is monoisotopic.[1] Unlike Chlorine or Bromine, there is no M+2 isotope pattern.[1] The mass spectrum should show a clean M+H peak without significant isotopic splitting beyond naturally occurring 
      
      
      
      .[1]

Vibrational Spectroscopy (FT-IR)

Objective: Verify the carbamate functionality.

  • N-H Stretch: A sharp band around 3250–3350 cm⁻¹ .[1]

  • C=O Stretch (Carbamate): A strong, distinctive peak at 1730–1750 cm⁻¹ . This is higher energy than a typical amide due to the electronegative oxygen of the phenoxy group.[1]

  • C=C / C=N (Pyridine/Phenyl): Characteristic aromatic skeletal vibrations at 1590–1610 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The presence of Fluorine-19 provides a unique handle for establishing regiochemistry via spin-spin coupling (


-coupling).[1]
NMR
  • Signal: A single singlet (or multiplet if decoupled) around -70 to -75 ppm (referenced to

    
    ).[1]
    
  • Diagnostic Value: The chemical shift is characteristic of 2-fluoropyridines.[1] (Note: The fluorine is at position 6, which is chemically equivalent to position 2 relative to the nitrogen).

NMR (Proton) Assignment

Solvent: DMSO-


 (preferred for solubility and observing labile N-H protons).[1]
PositionTypeShift (

ppm)
Multiplicity & Coupling (

in Hz)
Interpretation
NH Amide~10.5br sBroad singlet, exchangeable with

.[1]
H-2 Pyridine8.30 - 8.45d (

)
Alpha to Nitrogen. Most deshielded ring proton.[1] Small

coupling to H-4.
H-4 Pyridine8.00 - 8.15ddd (

)
Meta to Fluorine. Shows coupling to H-5 (

), H-2 (

), and potentially F (

).[1]
Phenyl Aryl7.20 - 7.50m (5H)Characteristic multiplet for the phenoxy group.[1]
H-5 Pyridine7.10 - 7.25dd (

)
Ortho to Fluorine. Shielded relative to H-2/H-4.[1] Shows distinctive coupling to F.

Critical Validation Point (The "F-H Coupling" Check): In 2-fluoropyridines, the proton adjacent to the fluorine (H-5 in this numbering) typically exhibits a coupling constant to fluorine.[1] While


 can sometimes be small, the splitting pattern of H-5 must be distinct from H-2 to confirm the 2,5-substitution pattern (relative to N).[1]
NMR Assignment

The Carbon-13 spectrum provides the "skeleton" of the molecule.[1] The Fluorine atom will split the carbon signals, allowing us to map the pyridine ring distance from the fluorine.

  • C=O (Carbamate): ~152 ppm (Singlet).[1]

  • C-6 (C-F): ~160 ppm.[1] Doublet with large coupling (

    
     Hz).[1] This confirms F is directly attached to the aromatic ring.[1]
    
  • C-5 (Ortho to F): ~109 ppm.[1] Doublet (

    
     Hz).[1]
    
  • C-4 (Meta to F): ~140 ppm.[1] Doublet (

    
     Hz).[1]
    
  • C-2 (Alpha to N): ~135 ppm.[1] Singlet or very small doublet.

  • Phenyl Carbons: 121 ppm (ortho), 126 ppm (para), 129 ppm (meta), 150 ppm (ipso-O).

Visualization of Connectivity (HMBC/COSY)

To finalize the structure, we map the correlations.

Diagram: NMR Correlation Map

NMR_Correlations F Fluorine (F) H5 H-5 (Py) F->H5 3J (Coupling) H4 H-4 (Py) H5->H4 COSY (3J) H2 H-2 (Py) H4->H2 COSY (4J) NH N-H NH->H4 NOESY (Spatial) NH->H2 NOESY (Spatial) CO C=O (Carbamate) NH->CO HMBC Phenyl Phenyl Ring Phenyl->CO HMBC (via O)

Caption: Key 2D NMR correlations. Green arrows (HMBC) link the two halves of the molecule via the carbonyl.

Experimental Protocol: Characterization Workflow

Safety: Phenyl carbamates are potential sensitizers.[1] Handle in a fume hood.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl/NaCl from synthesis).
    
  • Acquisition:

    • Run 1H NMR (16 scans) to check purity and integration (Ratio of Phenyl 5H : Pyridine 3H).

    • Run 19F NMR (coupled and decoupled) to confirm the presence of a single fluorine environment.[1]

    • Run 13C NMR (1024+ scans) to visualize the low-intensity carbonyl and split C-F carbons.

  • Data Processing:

    • Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Integrate the phenyl region (7.2-7.5 ppm).[1] Set value to 5.00.

    • Verify that the pyridine region integrates to exactly 3.00 protons.[1]

  • Verification Criteria:

    • If the Pyridine H-2 signal is a doublet with

      
       Hz, the regiochemistry is wrong (likely 2-pyridyl).[1] It must be a fine doublet (
      
      
      
      Hz) or singlet.[1]
    • If the 19F signal is absent, the starting material (amine) may not have reacted, or defluorination occurred (unlikely under standard conditions).

References

  • Synthesis of Carbamates: Thavonekham, B. (1997).[1] "Synthesis of Carbamates from Amines and Phenyl Chloroformate". Synthesis, 1997(10), 1189–1194. Link

  • Fluoropyridine NMR Data: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for F-C couplings).

  • 2-Fluoropyridine Characterization: PubChem Compound Summary for CID 131849293 (Analogous structures). Link

  • Carbamate IR Spectra: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1]

(Note: Specific spectral data for this exact CAS 17738-06-6 derivative is derived from first principles of 2-fluoropyridine and phenyl carbamate chemistry, consistent with standard medicinal chemistry characterization practices.)

Sources

Phenyl 6-fluoropyridin-3-ylcarbamate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1072811-68-7 IUPAC Name: Phenyl N-(6-fluoropyridin-3-yl)carbamate

Executive Summary & Chemical Identity

Phenyl 6-fluoropyridin-3-ylcarbamate is a specialized electrophilic reagent used primarily in medicinal chemistry for the installation of the (6-fluoropyridin-3-yl)urea pharmacophore. Unlike traditional isocyanate-based approaches, this phenyl carbamate serves as a stable, crystalline "masked isocyanate," enabling the synthesis of complex ureas without the handling of toxic phosgene or unstable isocyanate intermediates.

The 6-fluoropyridine moiety is a critical bioisostere for the 4-fluorophenyl group, offering reduced lipophilicity (LogP) and altered metabolic stability (blocking para-oxidation) while maintaining similar steric demand. This reagent is particularly valuable in the development of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and modulators of the endocannabinoid system.

Chemical Identifiers
PropertyDetail
CAS Number 1072811-68-7
IUPAC Name Phenyl N-(6-fluoropyridin-3-yl)carbamate
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
SMILES O=C(Oc1ccccc1)Nc1ccc(F)nc1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water

Synthesis & Production Protocol

The synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate follows a nucleophilic acyl substitution pathway. This protocol is designed for high purity (>98%) to ensure the reagent performs reproducibly in subsequent urea coupling reactions.

Reaction Scheme

The core transformation involves the acylation of 3-amino-6-fluoropyridine with phenyl chloroformate in the presence of a non-nucleophilic base.

SynthesisPath Reactant1 3-Amino-6-fluoropyridine (CAS 1597-33-7) Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Base (Pyridine/THF) Reactant2 Phenyl Chloroformate (CAS 1885-14-9) Reactant2->Intermediate Product Phenyl 6-fluoropyridin-3-ylcarbamate (CAS 1072811-68-7) Intermediate->Product - Phenol (retained) Byproduct HCl (captured by Base) Intermediate->Byproduct - Cl⁻

Figure 1: Synthetic pathway for the production of Phenyl 6-fluoropyridin-3-ylcarbamate.

Step-by-Step Methodology

Reagents:

  • 3-Amino-6-fluoropyridine (1.0 equiv)

  • Phenyl chloroformate (1.05 equiv)

  • Pyridine (1.1 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Protocol:

  • Preparation: Charge a flame-dried reaction flask with 3-amino-6-fluoropyridine and anhydrous THF under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (or triethylamine) dropwise. Ensure the temperature remains <5 °C.

  • Acylation: Add phenyl chloroformate dropwise over 20 minutes. A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS (Target mass [M+H]⁺ = 233.2).

  • Workup:

    • Quench with water.

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted starting amine and pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from EtOAc/Hexanes to yield the pure carbamate.

Mechanistic Utility: The "Masked Isocyanate"

In drug discovery, this compound acts as a safe, weighable surrogate for 6-fluoropyridin-3-yl isocyanate , which is chemically unstable and hazardous to handle.

Reactivity Profile

When reacted with a secondary amine (R₂NH) or primary amine (RNH₂), the phenoxy group functions as a good leaving group (pKa of phenol ≈ 10). The reaction is driven by the formation of a stable urea and the release of phenol.

Why Phenyl Carbamate?

  • Selectivity: Reacts cleanly with amines without polymerizing, unlike free isocyanates.

  • Stability: Stable at room temperature for months; isocyanates degrade rapidly by hydrolysis.

  • Atom Economy: Although phenol is a byproduct, it is easily removed by basic wash during workup.

Mechanism Carbamate Phenyl 6-fluoropyridin-3-ylcarbamate (Electrophile) Transition Elimination-Addition Mechanism (via Isocyanate Intermediate) Carbamate->Transition Heat / Base (DMSO) Amine Target Amine (HNR'R'') (Nucleophile) Amine->Transition Urea Target Urea Drug (R'R''N-CO-NH-Py-F) Transition->Urea Phenol Phenol (Byproduct) Transition->Phenol

Figure 2: Mechanism of urea formation via carbamate aminolysis.

Applications in Drug Discovery

The (6-fluoropyridin-3-yl)urea motif is a privileged scaffold in medicinal chemistry, often used to target kinases and metabolic enzymes.

Case Study Context: Monoacylglycerol Lipase (MAGL) Inhibitors

While ABX-1431 (a clinical MAGL inhibitor) utilizes a hexafluoroisopropyl carbamate for covalent serine trapping, the phenyl carbamate analogue (CAS 1072811-68-7) is frequently used in SAR (Structure-Activity Relationship) campaigns to synthesize non-covalent urea analogues or to optimize the "leaving group" region of the molecule during early discovery phases [1, 2].

Key Advantages in SAR:

  • Library Synthesis: The reagent allows for the parallel synthesis of urea libraries by reacting with diverse amines in 96-well plates.

  • Bioisosterism: The 6-fluoropyridine ring mimics the electronic properties of 4-fluorophenyl (found in drugs like Sorafenib or Regorafenib ) but with improved aqueous solubility due to the pyridine nitrogen.

Comparison of Urea Synthesis Methods
MethodReagentProsCons
Carbamate Method Phenyl 6-fluoropyridin-3-ylcarbamate Stable solid, no phosgene, high yield Phenol byproduct requires removal
Isocyanate Method6-Fluoropyridin-3-yl isocyanateHigh atom economyUnstable, toxic, moisture sensitive
CDI MethodCarbonyldiimidazoleOne-potMoisture sensitive, imidazole byproduct

Safety and Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to aniline).

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2018.

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Synlett, 2009. (Describes the general utility of phenyl carbamates in urea synthesis).

  • Synthesis of Fluorinated Amines and Carbamates. National Institutes of Health (PMC).

  • Chemical Identity of Phenyl 6-fluoropyridin-3-ylcarbamate. ChemSrc Database.

Sources

Phenyl 6-fluoropyridin-3-ylcarbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Phenyl 6-fluoropyridin-3-ylcarbamate

This guide provides a comprehensive technical overview of Phenyl 6-fluoropyridin-3-ylcarbamate, a molecule of significant interest to researchers in medicinal chemistry and drug development. By leveraging fundamental chemical principles and data from analogous structures, this document details the molecule's core properties, a robust synthesis protocol, expected analytical characteristics, and its potential applications in modern therapeutic design.

Molecular Profile and Physicochemical Properties

Phenyl 6-fluoropyridin-3-ylcarbamate is a heteroaromatic compound featuring a fluorinated pyridine ring linked to a phenyl group via a carbamate functional group. The strategic incorporation of a fluorine atom onto the pyridine scaffold is a common tactic in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity.

The fundamental properties, derived from its chemical structure, are summarized below.

PropertyValue
Chemical Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
IUPAC Name phenyl N-(6-fluoro-3-pyridinyl)carbamate
Structure (See Figure 1)
Chemical Structure of Phenyl 6-fluoropyridin-3-ylcarbamateFigure 1. Chemical Structure of Phenyl 6-fluoropyridin-3-ylcarbamate.

Synthesis Pathway and Mechanistic Rationale

The most direct and efficient synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate involves the reaction of 6-fluoropyridin-3-amine with phenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Reaction: The nitrogen atom of the 6-fluoropyridin-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The phenoxy group of phenyl chloroformate is an excellent leaving group, ensuring a high yield under mild conditions.[1][2]

The logical flow of this synthesis is illustrated in the following workflow diagram.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 6-Fluoropyridin-3-amine Process Nucleophilic Acyl Substitution A->Process B Phenyl Chloroformate B->Process C Aprotic Solvent (e.g., THF, DCM) C->Process solvent D Tertiary Amine Base (e.g., Triethylamine) D->Process HCl scavenger Product Phenyl 6-fluoropyridin-3-ylcarbamate Process->Product Byproduct Triethylammonium Chloride Process->Byproduct

Sources

Technical Guide: Phenyl 6-fluoropyridin-3-ylcarbamate Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 6-fluoropyridin-3-ylcarbamate is a specialized reactive intermediate widely utilized in medicinal chemistry, particularly in the synthesis of urea-based kinase inhibitors (e.g., analogs of Encorafenib). Functioning as a "masked isocyanate," it offers a stable alternative to the volatile and moisture-sensitive 2-fluoro-5-isocyanatopyridine.

This guide provides a definitive protocol for the solubilization, storage, and handling of this compound. While it exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , its chemical nature as an activated ester equivalent dictates strict anhydrous handling to prevent premature hydrolysis or degradation.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for selecting the correct solvent system.

PropertyDescription / ValueRelevance to Solubility
Chemical Structure A carbamate linker connecting a phenol leaving group and a 6-fluoropyridine core.[1]Lipophilic; requires organic solvents.
Appearance White to off-white crystalline solid.Visual confirmation of dissolution is easy.
Predicted LogP ~2.1 – 2.5Moderate lipophilicity; poor water solubility.
Reactive Moiety Phenyl carbamate (Ph-O-CO-NH-R).Susceptible to nucleophilic attack (hydrolysis/aminolysis).
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO sulfoxide oxygen.

Solubility Assessment

Primary Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is the industry-standard solvent for Phenyl 6-fluoropyridin-3-ylcarbamate due to its high dielectric constant and ability to disrupt the crystal lattice of aromatic carbamates.

  • Solubility Limit: Typically >50 mM (approx. >11 mg/mL).

  • Recommended Stock Concentration: 10 mM to 20 mM . This range balances solubility safety margins with assay requirements.

  • Thermodynamic Stability: High in anhydrous DMSO.

  • Kinetic Stability: Variable. In "wet" DMSO (hygroscopic absorption), the compound slowly hydrolyzes to 3-amino-6-fluoropyridine and phenol.

Secondary Solvents
SolventSolubility RatingApplication ContextRisk Factor
DMF (Dimethylformamide) ExcellentAlternative stock solvent for synthesis.Hepatotoxicity; difficult to remove.
DCM (Dichloromethane) GoodSynthetic workups; transfers.Volatile; concentration changes rapidly.
Ethanol / Methanol ModerateNOT RECOMMENDED for storage.High Risk: Transcarbamoylation (exchange of phenyl group with alkyl group) may occur over time.
Water / PBS PoorBiological assays (dilution only).Immediate precipitation at >100 µM; rapid hydrolysis at high pH.

Stability & Reactivity Mechanisms[2]

The utility of phenyl carbamates lies in their reactivity.[2] The phenoxy group is a good leaving group, making the carbonyl carbon electrophilic.

The Degradation Pathway (Hydrolysis)

In the presence of water (even atmospheric moisture absorbed by DMSO), the compound degrades:



Result: Loss of active titer and contamination with phenol.
The Synthetic Pathway (Urea Formation)

This is the desired reaction in drug discovery:



Visualizing Reactivity

The following diagram illustrates the bifurcation between stable storage and reactivity.

ReactivityPathways Compound Phenyl 6-fluoropyridin-3-ylcarbamate DMSO_Dry Anhydrous DMSO (Storage) Compound->DMSO_Dry Dissolve DMSO_Wet Wet DMSO / Water (Contamination) Compound->DMSO_Wet Exposure Amine Primary Amine (Reagent) Compound->Amine Reaction (+ Base) Stable Stable Stock Solution DMSO_Dry->Stable Low Temp (-20°C) Hydrolysis Hydrolysis Products: Amine + Phenol + CO2 DMSO_Wet->Hydrolysis Degradation Urea Target Urea Product (Drug Synthesis) Amine->Urea Nucleophilic Attack

Figure 1: Reactivity pathways showing the critical need for anhydrous conditions vs. the intended synthetic utility.

Experimental Protocol: Stock Solution Preparation

This protocol ensures maximum stability and reproducibility.

Materials Required[1][3][4][5][6][7][8][9]
  • Phenyl 6-fluoropyridin-3-ylcarbamate (Solid).

  • Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Do not use standard laboratory grade DMSO without drying.

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Desiccator or Nitrogen/Argon line.

Step-by-Step Methodology
  • Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh the target mass (e.g., 2.32 mg for 1 mL of 10 mM stock) into an amber vial.

    • Calculation: MW ≈ 232.21 g/mol .

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Technique: Inject DMSO through a septum if possible, or work quickly to minimize air exposure.

  • Dissolution: Vortex gently for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate for max 5 minutes (monitor temperature to ensure it does not exceed 30°C).

  • Aliquot & Storage:

    • Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Freeze-Thaw Risk: Repeated thawing condenses atmospheric water into the DMSO, accelerating hydrolysis.

  • Storage Conditions: Store at -20°C or -80°C .

QC Check (Self-Validation)

To validate the integrity of a stored stock:

  • Method: LC-MS or UPLC (254 nm).

  • Marker: Look for the Phenol peak. The appearance of free phenol indicates carbamate cleavage.

  • Acceptance: <5% Phenol content relative to parent peak.

Workflow Visualization

The following flowchart outlines the decision logic for handling this compound in a research setting.

HandlingProtocol Start Solid Compound (Phenyl 6-fluoropyridin-3-ylcarbamate) SolventSelect Select Solvent Start->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Alcohol Ethanol/Methanol SolventSelect->Alcohol Avoid Dissolve Dissolve & Vortex (Avoid Heat >40°C) DMSO->Dissolve Warn STOP: Transesterification Risk Alcohol->Warn Check Visual Inspection: Clear? Dissolve->Check Sonicate Sonicate (Max 5 min) Check->Sonicate No Aliquot Aliquot into Amber Vials Check->Aliquot Yes Sonicate->Check Store Store at -20°C (Desiccated) Aliquot->Store

Figure 2: Standard Operating Procedure (SOP) for solubilization and storage.

Application Context: Urea Synthesis

This compound is rarely the end-product; it is a reagent. When using the DMSO stock for synthesis:

  • Reaction Solvent: The DMSO stock can be used directly. THF is also common.

  • Base: Add a non-nucleophilic base (e.g., DIPEA or Triethylamine) to activate the reacting amine.

  • Temperature: Reactions typically proceed at 25°C – 60°C . Higher temperatures in DMSO increase the rate but also the risk of side reactions.

References

  • Thalji, R. K., et al. (2009). "Structural optimization of phenyl carbamates as potent and selective inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (General reactivity of phenyl carbamates).

  • Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis. Link (Demonstrates stability/reactivity profiles).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on DMSO solubility and compound management).
  • Thermo Fisher Scientific. "Phenyl carbamate safety and handling." Chemical Safety Data Sheets. Link (General safety data for phenyl carbamate class).

  • Mustazza, C., et al. (2002).[3] "Synthesis and cholinesterase activity of phenylcarbamates." European Journal of Medicinal Chemistry. Link (Detailed synthesis and stability data).

Sources

Comprehensive Structural Analysis: Phenyl 6-fluoropyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and crystallographic analysis of Phenyl 6-fluoropyridin-3-ylcarbamate .

Content Type: Technical Whitepaper & Experimental Protocol Subject: Small Molecule Crystallography / Medicinal Chemistry Intermediates CAS: 17738-06-6[1][2]

Executive Summary

Phenyl 6-fluoropyridin-3-ylcarbamate represents a critical class of "activated" carbamates used extensively in medicinal chemistry.[1][2] Unlike simple alkyl carbamates, the phenoxy leaving group renders this molecule highly reactive toward nucleophiles, making it a stable, storable surrogate for volatile and toxic isocyanates in the synthesis of urea-based inhibitors (e.g., kinase inhibitors).

This guide details the structural characterization of this molecule, focusing on the interplay between the rigid carbamate linker, the electron-deficient fluoropyridine ring, and the supramolecular motifs that dictate its solid-state packing.[3]

Chemical Identity & Synthesis Logic[1][2]

Molecular Architecture

The molecule consists of three distinct domains:

  • The Core Linker: A carbamate moiety (-NH-C(=O)-O-) that exhibits restricted rotation due to N-CO resonance.[1][2]

  • The Leaving Group: A phenyl ring.[1][2][4] The electron-withdrawing nature of the carbamate carbonyl activates this phenol for displacement.[1][2]

  • The Pharmacophore/Headgroup: A 6-fluoropyridine ring.[1][2] The fluorine atom at the C6 position lowers the pKa of the pyridine nitrogen and introduces specific lipophilic and electrostatic vectors essential for crystal packing.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, high purity is required.[1][2] The synthesis avoids isocyanates by utilizing chloroformates.[2]

Step-by-Step Protocol:

  • Reactants: Dissolve 6-fluoropyridin-3-amine (1.0 eq) in anhydrous THF.

  • Base: Add Pyridine or

    
     (1.2 eq) to scavenge HCl.
    
  • Addition: Dropwise addition of Phenyl chloroformate (1.05 eq) at 0°C.

  • Workup: Precipitate in water, filter, and wash with cold

    
    .
    
  • Crystallization: Dissolve the crude white solid in minimal hot ethyl acetate. Add hexane dropwise until turbidity persists.[1][2] Allow to stand at room temperature for 24-48 hours.

Technical Note: The fluorine atom increases the polarity of the pyridine ring compared to non-fluorinated analogues.[2] If crystals do not form in EtOAc/Hexane, switch to a vapor diffusion method using Methanol (solvent) and Diethyl Ether (antisolvent).[1]

Crystal Structure Analysis

Note: The following analysis synthesizes data from structural analogues (Phenyl N-phenylcarbamate) and fluoropyridine crystallographic principles.

Conformational Analysis

In the solid state, the carbamate backbone adopts a trans-geometry regarding the amide bond (C-N) to minimize steric repulsion between the carbonyl oxygen and the pyridine ring.

  • Planarity: The central carbamate group (-NH-COO-) is strictly planar.[1][2] However, the molecule is not globally planar.[2][3]

  • Dihedral Twist: To accommodate crystal packing and minimize steric clash between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen, the two aromatic rings typically twist relative to the central linker. Based on the analogue Phenyl N-phenylcarbamate, a dihedral angle of approximately 40–45° is expected between the phenyl and pyridyl planes.[1][2]

Supramolecular Interaction Hierarchy

The crystal lattice is stabilized by a hierarchy of intermolecular forces, ranked here by energy contribution:

Interaction TypeDonor / AcceptorDescription
1. Hydrogen Bonding (Strong)

The primary motif.[1][2] The amide proton acts as the donor to the carbonyl oxygen of a neighboring molecule, forming infinite 1D chains (catemers) along the crystallographic screw axis.
2. Halogen Bonding / Weak H-Bond

The fluorine on the pyridine ring acts as a weak acceptor for aromatic C-H protons.[1][2] This interaction is critical for aligning the pyridine rings in a "head-to-tail" fashion.[1][2]
3.

Stacking
Phenyl

Pyridyl
The electron-deficient fluoropyridine ring creates a quadrupole moment that favors offset face-to-face stacking with the electron-neutral phenyl ring of adjacent chains.[1][2]

Experimental Workflow: X-Ray Diffraction

To validate the structure, the following data collection strategy is recommended.

Data Collection Parameters[1]
  • Radiation:

    
     (
    
    
    
    Å).[1][2][5][6] Molybdenum is preferred over Copper for this molecule to minimize absorption effects from the aromatic rings, though absorption is generally low.[2]
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal fluorine atom, which often exhibits high thermal parameters or positional disorder at room temperature.[2]

  • Resolution: 0.80 Å or better to resolve the electron density of the C-F bond clearly.

Refinement Strategy (SHELXL)
  • Space Group Determination: Likely monoclinic (

    
    ) or orthorhombic (
    
    
    
    ), common for achiral carbamates.[1][2]
  • Fluorine Disorder: Check the difference Fourier map around C6 of the pyridine.[1][2] If the fluorine atom shows elongated ellipsoids, model as a two-site disorder (e.g., rotation of the pyridine ring by 180°).

  • Hydrogen Atoms: Constrain aromatic H-atoms using a riding model (

    
    ). Locate the Amide N-H proton from the difference map and refine with a distance restraint (DFIX 0.86) to accurately map the H-bond network.
    

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the resulting supramolecular assembly logic found in the crystal lattice.

CrystalLogic cluster_synthesis Synthesis & Activation cluster_packing Crystal Packing Motifs Amine 6-Fluoropyridin-3-amine Product Phenyl 6-fluoropyridin-3-ylcarbamate (Activated Carbamate) Amine->Product + Base, -HCl Chloro Phenyl Chloroformate Chloro->Product HBond Primary Motif: N-H...O=C Chains Product->HBond Self-Assembly PiStack Secondary Motif: Pi-Pi Stacking HBond->PiStack Layering Fluoro Tertiary Motif: C-H...F Interactions PiStack->Fluoro Fine Alignment

Figure 1: Reaction pathway for synthesis and the hierarchical assembly of intermolecular forces driving crystal formation.[1]

References

  • Synthesis of Activated Carbamates: Thavonekham, B. (1997).[1][2] Synthesis of substituted ureas from phenyl carbamates. Synthesis, 1997(10), 1189-1194.[1]

  • Crystal Structure Analogue (Phenyl N-phenylcarbamate): Gowda, B. T., et al. (2009).[1][2][5] Phenyl N-phenylcarbamate.[1][2][5][7] Acta Crystallographica Section E, 65(7), o1363.[1]

  • Fluorine in Crystal Engineering: Chopra, D., & Guru Row, T. N. (2011).[1][2] Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2175-2186.[1]

  • Carbamate Geometry & Resonance: Lundt, I., & Pedersen, C. (1967).[1][2] The conformation of carbamates. Acta Chemica Scandinavica, 21, 13-22.[1][2]

Sources

Methodological & Application

Application Note: Structural Elucidation and NMR Characterization of Phenyl 6-fluoropyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists characterizing Phenyl 6-fluoropyridin-3-ylcarbamate , a critical reactive intermediate often used to synthesize urea-based kinase inhibitors.

Introduction & Strategic Context

Phenyl 6-fluoropyridin-3-ylcarbamate is a "masked isocyanate" equivalent. It is stable enough for storage but reactive enough to be displaced by amines to form ureas. Accurate NMR characterization is challenging due to two factors:

  • The Fluorine Effect: The

    
    F nucleus (
    
    
    
    , 100% abundance) couples strongly with both
    
    
    H and
    
    
    C, splitting signals into complex multiplets that can be mistaken for impurities.[1]
  • Exchangeable Protons: The carbamate -NH- proton is sensitive to solvent choice, often disappearing or broadening in chloroform (

    
    ).
    

This guide provides a definitive protocol for assigning these spectra, distinguishing the phenyl leaving group from the fluoropyridine core .

Experimental Protocol

Sample Preparation Strategy

To ensure the visibility of the amide proton and prevent aggregation, DMSO-d₆ is the mandatory solvent for this assay.[1]


 is not recommended due to potential carbamate aggregation and rapid proton exchange.

SamplePrep cluster_0 Preparation Workflow Step1 Weigh 10-15 mg Compound Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Mix/Sonicate (Ensure Clear Soln) Step2->Step3 Step4 Transfer to 5mm NMR Tube Step3->Step4 Analysis Acquisition (298 K) Step4->Analysis Insert into Magnet

Figure 1: Optimized sample preparation workflow to ensure resolution of exchangeable protons.

Acquisition Parameters (Recommended)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (d1): Set to

    
     seconds. Fluorinated carbons and isolated aromatic protons often have longer 
    
    
    
    relaxation times; a short d1 will reduce integration accuracy.
  • Scans (ns): 16 (1H), 1024+ (13C).[1]

H NMR Analysis (400 MHz, DMSO-d₆)

Spectrum Logic

The spectrum is divided into three distinct zones: the downfield Amide, the Pyridine Core (split by F), and the Phenyl Ring.[1]

Predicted Chemical Shifts & Assignment Table[2]
Region

(ppm)
MultiplicityIntegralAssignmentCoupling Logic (

in Hz)
Amide 10.45 br s 1H -NH- Broad singlet; position varies with concentration/temp.
Pyridine 8.35 d 1H H-2 Ortho to NH, Meta to F. Small coupling (

).
Pyridine 8.10 ddd 1H H-4 Ortho to H5, Meta to H2. Coupled to F (

).
Phenyl 7.45 t 2H Ph-H (meta) Standard phenyl pattern.
Phenyl 7.28 t 1H Ph-H (para) Standard phenyl pattern.
Pyridine 7.20 dd 1H H-5 Critical Peak. Ortho to F. Large coupling (

).
Phenyl 7.15 d 2H Ph-H (ortho) Overlaps often with H-5; check integration carefully.
Expert Insight: The Fluorine Splitting

The proton at position H-5 (adjacent to the Fluorine) often appears as a "false triplet" or a widely split doublet of doublets due to the superposition of


 (ortho coupling to H-4) and 

(coupling to Fluorine).
  • Diagnostic Check: If the peak at ~7.20 ppm has a splitting width of >8 Hz, it is the pyridine H-5, not a phenyl proton.[1]

C NMR Analysis (100 MHz, DMSO-d₆)

Spectrum Logic

The


C spectrum is dominated by C-F coupling , which splits the pyridine carbons into doublets.[1] The coupling constant magnitude (

) decreases with distance from the fluorine atom.

CarbonCoupling cluster_structure 13C-19F Coupling Magnitude C6 C-6 (C-F) 1J_CF ~ 235 Hz C5 C-5 (Ortho) 2J_CF ~ 38 Hz C6->C5 Distance increases C4 C-4 (Meta) 3J_CF ~ 8 Hz C5->C4 C2 C-2 (Para) 4J_CF ~ 4 Hz C4->C2

Figure 2: Magnitude of Carbon-Fluorine coupling constants relative to the position of the Fluorine atom.

Assignment Table
Carbon Type

(ppm)
Multiplicity

(Hz)
Notes
C-F (C-6) 158.5 d ~235 Distinctive large doublet; often low intensity due to lack of NOE.
Carbamate (C=O) 153.2 s -Key functional group peak. Sharp singlet.
Ph-ipso 150.5 s -Attachment point of the phenyl ester.
Py-C3 (NH-C) 136.0 d ~4 Attached to the amide nitrogen.
Py-C2 138.5 s/d <3 Para to Fluorine; coupling is often negligible.
Ph-meta 129.8 s -Standard aromatic.
Py-C4 128.0 d ~8 Meta to Fluorine.
Ph-para 126.1 s -Standard aromatic.
Ph-ortho 121.8 s -Standard aromatic.
Py-C5 109.5 d ~38 Ortho to Fluorine. Distinctive upfield shift & large splitting.

Advanced Verification: F NMR

If the purity of the carbamate is (e.g., presence of unreacted 3-amino-6-fluoropyridine), run a quick


F scan.
  • Shift:

    
     ppm (Singlet/Multiplet).
    
  • Purity Check: The starting material (amine) will have a significantly different shift (typically

    
     ppm) due to the electron-donating effect of the free amine vs. the electron-withdrawing carbamate.
    

References

  • Carbamate Solvent Effects: Abraham, R. J., et al.[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[3] Reson. Chem. 2006, 44(5), 491–509.[1][3] Link[1]

  • Fluoropyridine Coupling Constants: Dolbier, W. R.[1] Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.[1] (Standard text for J-values).

  • Synthesis of Phenyl Carbamates: Lee, H. G., et al. "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source."[4] Synlett, 2009, 2809-2814.[1][4] Link

  • General NMR Tables: "1H NMR Chemical Shifts of Trace Impurities." Organometallics, 2010, 29, 2176.[1] (For identifying solvent peaks in DMSO).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Phenyl 6-fluoropyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for the purification and analysis of Phenyl 6-fluoropyridin-3-ylcarbamate , a critical intermediate in medicinal chemistry.

Abstract

This guide details the Reverse-Phase HPLC (RP-HPLC) protocol for the analysis and purification of Phenyl 6-fluoropyridin-3-ylcarbamate. This compound serves as a reactive carbamate intermediate, frequently employed to generate ureas or protect amines in drug discovery workflows.[1][2] The method addresses specific challenges associated with this molecule, including the basicity of the pyridine ring, the lability of the carbamate linkage, and the separation of polar precursors (6-fluoropyridin-3-amine) from the hydrophobic product.

Chemical Context & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

Effective purification requires understanding the analyte's behavior in solution.

  • Target Molecule: Phenyl 6-fluoropyridin-3-ylcarbamate

  • Molecular Formula: C₁₂H₉FN₂O₂

  • Key Functional Groups:

    • 6-Fluoropyridine: Weakly basic nitrogen. The fluorine atom (electron-withdrawing) lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine, likely into the range of 2.0–3.0.

    • Phenyl Carbamate:[3][4][5] Hydrophobic linker; susceptible to hydrolysis in strong base or elevated temperatures.

  • LogP (Estimated): ~2.1 (Moderately lipophilic).

Separation Logic

The purification strategy relies on the hydrophobicity difference between the target carbamate and its starting materials:

  • 6-fluoropyridin-3-amine (Starting Material): Highly polar, elutes near void volume.

  • Phenol (Byproduct): Moderately polar, elutes early.

  • Target Carbamate: Lipophilic, elutes in the middle/late gradient.

  • Symmetric Urea (Impurity): Highly lipophilic dimer, elutes late.

Method Development Strategy

Column Selection: C18 with End-Capping

A standard C18 (Octadecyl) stationary phase is selected due to the analyte's moderate lipophilicity.

  • Critical Requirement: The column must be "end-capped" (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). Uncapped silanols on the silica support can interact with the pyridine nitrogen, causing severe peak tailing.

Mobile Phase Architecture: pH Control
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).

    • Why Acid? The acidic modifier (pH ~2.7) ensures the pyridine nitrogen is fully protonated (

      
      ). This prevents mixed-mode retention (ion exchange with silanols) and sharpens the peak. TFA provides better peak shape but suppresses MS signal; Formic Acid is preferred for LC-MS.
      
  • Solvent B (Organic): Acetonitrile (MeCN) + 0.1% Modifier.

    • Why MeCN? Acetonitrile has lower viscosity and UV cutoff than Methanol, allowing for sharper peaks and detection at lower wavelengths (220 nm) if necessary.

Analytical Protocol (Quality Control)

This method is designed to verify purity before scaling up.

Table 1: Analytical HPLC Conditions

ParameterSettingNotes
Column C18, 4.6 x 100 mm, 3.5 µme.g., Agilent ZORBAX Eclipse Plus C18
Flow Rate 1.0 mL/minStandard analytical flow
Temperature 30°CControls viscosity and retention reproducibility
Injection Vol 5 - 10 µLDissolve sample in 50:50 Water:MeCN
Detection UV 254 nm (Primary), 280 nm254 nm detects the phenyl ring; 280 nm is specific to the aromatic system
Mobile Phase A Water + 0.1% Formic AcidMaintains protonation of pyridine
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of A

Gradient Profile:

  • 0.0 min: 5% B

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

  • 13.0 min: Stop

Preparative Purification Protocol

For isolating the compound from a crude reaction mixture (e.g., reaction of 6-fluoropyridin-3-amine with phenyl chloroformate).

Step 1: Sample Preparation
  • Solvent: Dissolve crude solid in DMSO or DMF. Avoid Methanol/Ethanol if the sample is left for long periods, as trans-carbamoylation (swapping the phenyl group for methyl/ethyl) can occur slowly.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove insoluble urea byproducts or salts.

Step 2: Preparative Gradient
  • Column: Prep C18, 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Strategy: Use a "focused gradient" based on the analytical retention time. If the analytical peak elutes at 50% B, the prep gradient should shallow out around that percentage.

Table 2: Focused Prep Gradient

Time (min)% BEvent
0.05Load
2.030Rapid ramp to near-elution
12.070Shallow gradient for separation
13.095Flush impurities
15.095Hold
Step 3: Fraction Processing
  • Pool Fractions: Combine fractions corresponding to the main peak (UV 254 nm).

  • Lyophilization: Freeze-dry the fractions.

    • Warning: Do not use rotary evaporation at high temperatures (>45°C) for extended periods, as acidic aqueous conditions can slowly hydrolyze the carbamate. Lyophilization is gentler.

Visualizations

Diagram 1: Purification Workflow & Logic

This diagram illustrates the decision-making process during the purification workflow.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Chloroformate) SamplePrep Sample Prep Dissolve in DMSO Filter 0.45 µm Crude->SamplePrep Analytical Analytical HPLC (C18) Gradient 5-95% B Identify Retention Time (RT) SamplePrep->Analytical Decision Is Separation Sufficient? (Resolution > 1.5) Analytical->Decision PrepLC Prep HPLC Focused Gradient (RT +/- 20%) Decision->PrepLC Yes Modify Modify Method Change Modifier (TFA) Or Gradient Slope Decision->Modify No Process Post-Processing Lyophilization (Avoid Heat) PrepLC->Process Modify->Analytical

Caption: Workflow for the isolation of Phenyl 6-fluoropyridin-3-ylcarbamate, emphasizing the iterative check between analytical and preparative scales.

Diagram 2: Chromatographic Separation Mechanism

This diagram explains the elution order based on chemical interactions with the C18 column.

ElutionOrder Column Stationary Phase (C18 Hydrophobic) Sub1 6-Fluoro-3-aminopyridine Polar, Basic (+) Elutes: 1.5 - 2.5 min Column->Sub1 Weak Interaction Sub2 Phenol Polar, Neutral Elutes: 3.0 - 4.0 min Column->Sub2 Moderate Interaction Target TARGET: Phenyl Carbamate Lipophilic, Neutral Elutes: 6.5 - 7.5 min Column->Target Strong Interaction Impurity Impurity Column->Impurity Very Strong Interaction

Caption: Predicted elution order on C18. The target compound elutes after polar precursors but before hydrophobic dimers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Pyridine N and Silanols.Ensure 0.1% TFA or Formic Acid is in both mobile phases. Use a newer generation "End-capped" column.
Split Peaks Sample solvent mismatch.If dissolving in 100% DMSO and injecting large volumes, the strong solvent distorts the peak. Dilute sample with water/MeCN (1:1) before injection.
Ghost Peaks Carbamate hydrolysis.Check if sample has been sitting in water/methanol for >24h. Prepare fresh samples.
High Backpressure Precipitation.The "Bis-urea" impurity is very insoluble. Ensure the sample is filtered (0.45 µm) and the column is flushed with 95% MeCN after every run.

References

  • Agilent Technologies. "HPLC Methods for Analysis of Carbamate Pesticides." Agilent Application Notes. Available at: [Link] (General reference for carbamate analysis on C18).

  • SIELC Technologies. "Separation of Phenyl Carbamate on Newcrom R1 HPLC column." SIELC Application Notebook. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 622-46-8 (Phenyl carbamate)." PubChem. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Available at: [Link] (Context for carbamate stability and synthesis).

Sources

Application Notes and Protocols for the Pharmacokinetic Profiling of Novel Carbamate-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Pharmacokinetic Landscape of Carbamates

Carbamates represent a versatile class of compounds with significant therapeutic potential, finding applications as enzyme inhibitors, prodrugs, and peptidomimetics in modern drug discovery.[1][2] Their unique structural features, which blend amide and ester characteristics, confer both chemical stability and the ability to modulate interactions with biological targets.[1][3] However, the very lability that makes them effective as prodrugs can also present challenges in achieving a desirable pharmacokinetic (PK) profile.[1][3] The rate and extent of hydrolysis of the carbamate moiety are critical determinants of a compound's duration of action and overall efficacy.[1][3]

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel carbamate-based compounds is therefore paramount for successful drug development. This guide provides a detailed framework and actionable protocols for the robust pharmacokinetic profiling of this important chemical class.

Part 1: Strategic Considerations for Carbamate Pharmacokinetics

The inherent susceptibility of the carbamate bond to hydrolysis necessitates a tailored approach to pharmacokinetic evaluation. The stability of a carbamate is heavily influenced by the nature of the substituents on its oxygen and nitrogen termini.[1][4] A general trend in metabolic lability has been observed, with cyclic carbamates and those with an unsubstituted nitrogen (Alkyl-OCO-NH2) demonstrating greater stability.[1][4] Conversely, carbamates with an aryl group attached to the carbonyl oxygen and an alkyl group on the nitrogen (Aryl-OCO-NHAlkyl) tend to be the most labile.[1][4]

This structure-metabolism relationship underscores the importance of early in vitro metabolic stability assessment to inform structural modifications and predict in vivo behavior.

Part 2: In Vitro ADME Profiling: Building a Foundational Understanding

In vitro ADME assays are essential for the early characterization of a compound's pharmacokinetic properties, providing critical data to guide lead optimization and candidate selection.[5][6]

Metabolic Stability Assessment

The primary concern for many carbamate-based compounds is their stability in the presence of metabolic enzymes.

  • Microsomal Stability Assay: This assay provides a first look at Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[7] Liver microsomes are a rich source of these enzymes and can be used to determine a compound's intrinsic clearance.[7]

  • Hepatocyte Stability Assay: For a more comprehensive view of metabolism, including both Phase I and Phase II pathways, primary hepatocytes are the gold standard.[7] They contain a full complement of metabolizing enzymes and cofactors.

  • Plasma Stability Assay: Due to the presence of esterases in plasma, it is crucial to assess the stability of carbamate compounds in this matrix.[7] This is particularly important for compounds intended for intravenous administration and for understanding potential degradation before reaching the target tissue.[7]

Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Preparation:

    • Thaw pooled human liver microsomes (or species of interest) on ice.

    • Prepare a stock solution of the novel carbamate compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: In Vitro Metabolic Stability
Compound IDMatrixt½ (min)Clint (µL/min/mg protein)
CB-001Human Liver Microsomes45.215.3
CB-002Human Liver Microsomes>120<5.8
CB-001Rat Plasma25.8N/A
CB-002Rat Plasma98.1N/A
Permeability and Efflux

To predict oral absorption and brain penetration, it's crucial to assess a compound's ability to cross biological membranes.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer, mimicking the intestinal epithelium.[7] It provides an apparent permeability coefficient (Papp) and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that provides a high-throughput measure of passive diffusion.[7]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[8][9]

  • Rapid Equilibrium Dialysis (RED): This is considered the gold standard method for determining the percentage of plasma protein binding.[8][10] The assay involves dialyzing a plasma sample containing the test compound against a buffer solution until equilibrium is reached.[8]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Prepare a stock solution of the carbamate compound.

    • Spike the compound into plasma from the desired species (human, rat, mouse, etc.) at a final concentration (typically 1-10 µM).

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis:

    • Add the spiked plasma to one chamber of the RED device and the dialysis buffer to the other chamber.[10]

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot to ensure matrix matching.

    • Precipitate proteins with a cold organic solvent containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentrations of the compound in both chambers.

  • Calculation:

    • Fraction unbound = Concentration in buffer chamber / Concentration in plasma chamber

    • % Protein Binding = (1 - Fraction unbound) * 100

Cytochrome P450 Inhibition

Assessing the potential for a new compound to inhibit CYP enzymes is a critical step in evaluating its drug-drug interaction (DDI) potential.[11][12]

  • IC50 Determination: This assay determines the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity.[11] This is typically done using human liver microsomes and a panel of probe substrates for the major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12]

Part 3: In Vivo Pharmacokinetic Profiling: From Animal Models to Human Prediction

In vivo studies are essential to understand how a carbamate compound behaves in a whole organism, integrating the complex interplay of ADME processes.[13][14]

Study Design
  • Species Selection: Rodents (mice or rats) are typically used for initial PK studies.[13][14]

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are crucial.

    • IV administration provides data on clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

    • PO administration allows for the determination of oral bioavailability (F%), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Blood Sampling: A sparse or serial sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.[15] Microsampling techniques can be employed to reduce the number of animals required.[14]

Protocol: Rodent Pharmacokinetic Study
  • Animal Acclimation and Dosing:

    • Acclimate animals (e.g., male Sprague-Dawley rats) for at least 3 days.

    • Fast animals overnight before oral dosing.

    • Administer the carbamate compound via the desired route (IV or PO) at a predetermined dose.

  • Blood Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the carbamate compound in plasma.[16][17]

    • Sample preparation typically involves protein precipitation or liquid-liquid extraction.[16]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[18][19]

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV AdministrationPO AdministrationUnits
Dose210mg/kg
Cmax-1250ng/mL
Tmax-0.5h
AUC(0-t)35004200hng/mL
AUC(0-inf)36504350hng/mL
3.23.5h
CL9.1-mL/min/kg
Vdss2.5-L/kg
F%-23.8%

Part 4: Bioanalytical Method Development: The Cornerstone of Accurate PK

A robust and validated bioanalytical method is fundamental to generating reliable pharmacokinetic data.[16][17]

LC-MS/MS Method Considerations for Carbamates
  • Sample Stability: Given the potential for hydrolysis, it is crucial to assess the stability of carbamate compounds in the biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles, and long-term storage).[16][20] Acidification of plasma samples may be necessary to improve stability.[16]

  • Ionization and Fragmentation: Carbamates generally ionize well using electrospray ionization (ESI) in positive mode. The fragmentation patterns should be carefully evaluated to select optimal precursor and product ions for multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

  • Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a close structural analog should be used.

Visualizations

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimation Animal Acclimation dosing_prep Dose Formulation dosing IV or PO Dosing dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow for a typical rodent pharmacokinetic study.

Logical Relationship: From In Vitro Data to In Vivo Outcomes

G cluster_invitro In Vitro ADME cluster_invivo In Vivo PK Parameters met_stab Metabolic Stability clearance Clearance (CL) met_stab->clearance perm Permeability bioavailability Bioavailability (F%) perm->bioavailability ppb Plasma Protein Binding distribution Volume of Distribution (Vd) ppb->distribution cyp_inh CYP Inhibition ddi DDI Potential cyp_inh->ddi

Caption: Correlation of in vitro ADME data with in vivo pharmacokinetic outcomes.

Conclusion

The pharmacokinetic profiling of novel carbamate-based compounds requires a nuanced and strategic approach. By understanding the inherent chemical properties of the carbamate moiety and applying the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data. This, in turn, will enable informed decision-making throughout the drug discovery and development process, ultimately increasing the likelihood of identifying safe and effective therapeutic candidates.

References

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(1), 1-10. [Link]

  • Li, X., Wang, Y., Zhang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(12), 4869-4876. [Link]

  • Sankar, J., Bajpai, M. K., Chauhan, A., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 9(7), 1364-1373. [Link]

  • National Center for Biotechnology Information. PubChem Bioassay Record for AID 1617, Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Sköld, C., Winiwarter, S., Ulin, J., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PLoS ONE, 9(12), e115347. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • Houston, J. B., & Upshall, D. G. (1976). Pharmacokinetics and Metabolism of Two Carbamate Insecticides, Carbaryl and Landrin, in the Rat. Xenobiotica, 6(1), 19-31. [Link]

  • Glavaš-Obrovac, L., & Karner, I. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 281-294. [Link]

  • Lamb, J. C., & Mathews, J. M. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 879(11-12), 853-858. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Shekh-Ahmad, T., Yacov G., & Bialer, M. (2018). Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative. Epileptic Disorders, 20(6), 499-508. [Link]

  • protocols.io. (2023). In-vitro plasma protein binding. [Link]

  • Sankar, J., Bajpai, M. K., Chauhan, A., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 9(7), 1364-1373. [Link]

  • Liu, X., & Smith, B. J. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(13), e1854. [Link]

  • Zenovel. (2023). Pharmacokinetics Simplified: Data & PK Interpretation. [Link]

  • European Medicines Agency. (2007). Guideline on reporting the results of population pharmacokinetic analyses. [Link]

  • Kumar, V., & Asija, S. (2015). Organic carbamates in drug development. Part II: Antimicrobial agents. Mini reviews in medicinal chemistry, 15(1), 47-62. [Link]

  • Timmerman, P., White, S., Globig, S., et al. (2014). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Bioanalysis, 6(5), 655-667. [Link]

  • Standing, J. F., & Tuleu, C. (2015). Reporting guidelines for population pharmacokinetic analyses. Journal of Pharmacokinetics and Pharmacodynamics, 42(2), 115-125. [Link]

  • protocols.io. (2023). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Request PDF. (2011). LC-MS/MS method for the determination of carbamathione in human plasma. [Link]

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  • Lamb, J. C., & Mathews, J. M. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 879(11-12), 853-858. [Link]

  • Glavaš-Obrovac, L., & Karner, I. (2018). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 69(4), 281-294. [Link]

  • Leino, M., Forsberg, M. M., & Yli-Kauhaluoma, J. (2024). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceutics, 16(2), 250. [Link]

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  • Leino, M., Forsberg, M. M., & Yli-Kauhaluoma, J. (2024). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceutics, 16(2), 250. [Link]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry: Population Pharmacokinetics. [Link]

  • Pauk, K., Stolarczyk, M., & Jacob, C. (2022). Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Molecules, 27(11), 3629. [Link]

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Precision Engineering of Bioactive Scaffolds: Applications of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Fluorinated Heterocycles in Medicine Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a strategic tool for multiparametric optimization. Fluorine is the most electronegative element (3.98 Pauling scale) and forms the strongest single bond to carbon (approx. 116 kcal/mol), yet its van der Waals radius (1.47 Å) is small enough to mimic hydrogen (1.20 Å) or oxygen (1.52 Å) with minimal steric perturbation.

For medicinal chemists, the fluorinated heterocycle represents a "privileged structure" capable of simultaneously addressing three critical failure modes in lead optimization:

  • Metabolic Instability: Blocking cytochrome P450 (CYP) oxidation sites (metabolic soft spots).

  • Permeability & Solubility: Modulating lipophilicity (

    
    ) and lowering the basicity (
    
    
    
    ) of proximal nitrogen atoms to reduce lysosomal trapping or improve membrane permeation.
  • Binding Affinity: Inducing conformational changes (the "gauche effect") and enabling specific multipolar interactions with protein targets.

This guide details the strategic rationale, synthesis, and evaluation protocols for deploying fluorinated heterocycles in medicine.

Strategic Application & Case Studies

The following case studies illustrate the specific utility of fluorinated heterocycles in FDA-approved therapeutics.

Case Study A: Metabolic Blocking (Sitagliptin)
  • Target: DPP-4 (Type 2 Diabetes).

  • Challenge: The initial lead compounds were susceptible to rapid oxidative metabolism.

  • Solution: Incorporation of a 2,4,5-trifluorophenyl moiety fused to a triazolopyrazine core.

  • Mechanism: The fluorine atoms deactivate the aromatic ring against electrophilic attack by metabolic enzymes, significantly extending the half-life (

    
    ) without disrupting the binding pocket interactions.
    
Case Study B: Modulation (Voriconazole)
  • Target: Fungal CYP51 (Lanosterol 14

    
    -demethylase).
    
  • Challenge: High basicity of the triazole/pyrimidine rings in early antifungal azoles led to poor selectivity and high toxicity.

  • Solution: Introduction of a 5-fluoropyrimidine core.

  • Mechanism: The strong electron-withdrawing effect of fluorine lowers the

    
     of the pyrimidine nitrogens. This reduces protonation at physiological pH, improving lipophilicity and blood-brain barrier (BBB) penetration, which is critical for treating fungal meningitis.
    
Case Study C: Bioisosterism (5-Fluorouracil)
  • Target: Thymidylate Synthase (Cancer).

  • Mechanism: 5-FU acts as a "suicide inhibitor." The C-F bond mimics the C-H bond of uracil, allowing the enzyme to accept the drug as a substrate. However, the stability of the C-F bond prevents the methylation step required for DNA synthesis, effectively stalling cell division.

Physicochemical Impact Data

The table below summarizes the quantitative shifts in molecular properties when hydrogen is replaced by fluorine in heterocyclic systems.

PropertyHydrogen (H)Fluorine (F)Impact on Heterocycle (e.g., Pyridine)
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash; mimics H or OH.
Electronegativity 2.13.98Strong inductive effect (

); withdraws electron density.
C-X Bond Energy ~99 kcal/mol~116 kcal/molIncreases metabolic stability against oxidation.
Pyridine

5.23.0 (2-F subst.)Lowers basicity; reduces non-specific binding/toxicity.
Lipophilicity (

)
0.00+0.14 (Aromatic)Modulates

; generally increases lipophilicity unless proximal to polar groups.

Experimental Protocol 1: Late-Stage Electrophilic Fluorination

Objective: To introduce a fluorine atom into an electron-rich nitrogen heterocycle (e.g., indole, pyrrole, or activated pyridine) using Selectfluor®. This method is preferred for "late-stage functionalization" (LSF) of lead compounds.

Materials
  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 equiv)

  • Solvent: Acetonitrile (anhydrous)[1]

  • Quenching: Saturated aqueous

    
    
    
  • Analysis: TLC, LC-MS,

    
    -NMR
    
Protocol Steps
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (e.g., 1.0 mmol) in anhydrous acetonitrile (10 mL). Maintain an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction mixture to

    
     using an ice-water bath. Note: Temperature control is critical to prevent poly-fluorination.
    
  • Addition: Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature. Monitor consumption of starting material by TLC or LC-MS.
    
    • Checkpoint: If the reaction is sluggish, heat to

      
      , but monitor closely for side products.
      
  • Quenching: Once complete, dilute with ethyl acetate (20 mL) and quench by pouring into saturated

    
     (20 mL).
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (typically 
    
    
    
    to
    
    
    ppm for heteroaryl fluorides).

Experimental Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To quantify the intrinsic clearance (


) and half-life (

) of the fluorinated analog compared to the non-fluorinated parent using liver microsomes.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (

    
    ), pH 7.4.
    
  • Test Compound: 10 mM DMSO stock (diluted to 1

    
    M final assay concentration).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Steps
  • Master Mix Prep: Prepare a suspension of microsomes (0.5 mg/mL final) in

    
     buffer.
    
  • Pre-incubation: Aliquot 450

    
    L of Master Mix into a 96-well deep-well plate. Spike with 0.5 
    
    
    
    L of Test Compound (1
    
    
    M final). Pre-incubate at
    
    
    for 5 minutes.
  • Initiation: Add 50

    
    L of pre-warmed NADPH solution to initiate metabolism.
    
  • Sampling: At time points

    
     minutes, remove 50 
    
    
    
    L of the reaction mixture.
  • Quenching: Immediately transfer the 50

    
    L sample into 150 
    
    
    
    L of ice-cold Stop Solution (ACN + IS) to precipitate proteins and stop the reaction.
  • Processing: Centrifuge plates at 4000 rpm for 15 minutes at

    
     to pellet precipitated proteins.
    
  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the peak area ratio of Parent/Internal Standard.

Calculation

Plot


 vs. Time (

).[2] The slope of the linear regression is

.
  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
    
    

Visualization of Workflows

Diagram 1: Fluorine Optimization Logic

This workflow illustrates the decision-making process for introducing fluorine during Lead Optimization.

FluorineOptimization Hit Hit Compound Identified MetID MetID Study (Identify Soft Spots) Hit->MetID Design Design: F-Scan (Replace H with F at metabolic sites) MetID->Design Site Identified Synth Synthesis (e.g., Selectfluor Protocol) Design->Synth Test Microsomal Stability Assay Synth->Test Decision Is t1/2 > Threshold? Test->Decision Adv Advance to PK/PD Decision->Adv Yes Iterate Iterate Design (Try CF3 or different position) Decision->Iterate No Iterate->Design

Caption: Iterative workflow for stabilizing metabolic soft spots using fluorine substitution.

Diagram 2: Microsomal Stability Assay Workflow

A visual guide to the experimental steps in Protocol 2.

MicrosomalAssay Prep 1. Prepare Master Mix (Microsomes + Buffer + Cmpd) PreInc 2. Pre-incubation (37°C, 5 min) Prep->PreInc Start 3. Add NADPH (Start Reaction) PreInc->Start Sample 4. Sampling (0, 5, 15... 60 min) Start->Sample Quench 5. Quench (Ice-cold ACN) Sample->Quench Analyze 6. LC-MS/MS Analysis (Calc CLint) Quench->Analyze

Caption: Step-by-step timeline for the in vitro microsomal stability assay.

References

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[3] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.[3] [Link][3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Rizzo, C., et al. (2023).[3] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[3][4][5][6] International Journal of Molecular Sciences, 24(9), 7728.[3][4] [Link]

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(1), 192-212. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference for Metabolic Stability).[2]

Sources

Application Notes & Protocols: Synthesis of Phenyl Carbamate Derivatives via Carbamation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenyl Carbamate Moiety

The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry.[1][2] Phenyl carbamate derivatives, a specific and highly important subclass, are integral structural motifs in a multitude of approved therapeutic agents.[3][4] Their value stems from a combination of chemical stability, the ability to act as a bioisostere for the more labile peptide bond, and its capacity to modulate a molecule's physicochemical properties to optimize pharmacokinetic profiles.[1][2]

In drug design, the phenyl carbamate moiety can serve several critical roles:

  • Pharmacophore: The carbamate group can be directly involved in binding to a biological target, forming key hydrogen bonds and other non-covalent interactions. A prominent example is its role in acetylcholinesterase (AChE) inhibitors like rivastigmine, used in the treatment of Alzheimer's disease, where it carbamoylates a serine residue in the enzyme's active site.[1][5]

  • Prodrugs: The carbamate linkage is frequently used to create prodrugs of phenols, enhancing their metabolic stability and bioavailability.[1][4]

  • Peptidomimetics: By replacing an amide bond with a carbamate, medicinal chemists can increase a drug candidate's resistance to proteolytic degradation, thereby extending its half-life.[1]

Given their importance, the development of efficient, scalable, and safe synthetic routes to phenyl carbamate derivatives is a critical focus of chemical research. Historically, many syntheses relied on hazardous reagents like phosgene and its derivatives.[6][7] Consequently, there is a significant and ongoing effort to develop "phosgene-free" and environmentally benign methodologies, utilizing alternative carbonyl sources like carbon dioxide (CO₂) or urea.[7][8][9][10] This guide provides an in-depth analysis of the primary carbamation reactions used to synthesize phenyl carbamates, offering detailed protocols and a comparative overview to aid researchers in method selection.

Mechanistic Foundations of Phenyl Carbamate Synthesis

The formation of the carbamate bond (R-O-C(=O)NR'R'') is fundamentally a nucleophilic substitution reaction at a carbonyl carbon. The specific mechanism, intermediates, and reaction kinetics depend heavily on the chosen starting materials and catalysts.

The primary synthetic disconnections for a phenyl carbamate involve either forming the O-C(O) bond by reacting a phenol with an activated amine derivative (e.g., an isocyanate) or forming the N-C(O) bond by reacting an amine with an activated phenol derivative (e.g., a phenyl chloroformate).

Carbamate_Synthesis_Mechanisms cluster_0 Route 1: Isocyanate Pathway cluster_1 Route 2: Chloroformate Pathway cluster_2 Route 3: CO₂ Pathway Phenol Ar-OH Intermediate1 Activated Complex Phenol->Intermediate1 Isocyanate R-N=C=O Isocyanate->Intermediate1 Product1 Phenyl Carbamate Ar-O-C(O)NH-R Intermediate1->Product1 Nucleophilic Attack Amine R-NH₂ Product2 Phenyl Carbamate Ar-O-C(O)NH-R Amine->Product2 Nucleophilic Attack Chloroformate Ar-O-C(O)-Cl Chloroformate->Product2 HCl + HCl Amine2 R-NH₂ CarbamateAnion Carbamate Anion R-NH-COO⁻ Amine2->CarbamateAnion CO2 CO₂ CO2->CarbamateAnion Base Base Base->CarbamateAnion Activation Product3 Phenyl Carbamate Ar-O-C(O)NH-R CarbamateAnion->Product3 Electrophile Electrophile (e.g., Ar-X) Electrophile->Product3 Coupling

Caption: Key mechanistic pathways for phenyl carbamate synthesis.

In the isocyanate pathway , a phenol or phenoxide anion acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate group. This is often a direct and high-yielding addition reaction.[11]

In the chloroformate pathway , a primary or secondary amine serves as the nucleophile, attacking the carbonyl carbon of the phenyl chloroformate. This is an acyl substitution reaction where chloride is the leaving group. The reaction generates hydrochloric acid, which must be neutralized by a base.[1]

In modern phosgene-free pathways , such as those using CO₂, an amine first reacts with CO₂ in the presence of a base to form a carbamate anion intermediate.[12][13] This nucleophilic anion can then be coupled with a suitable electrophile to form the final product. The mechanism can be complex and is often facilitated by catalysts.[14]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for three common and distinct methods for synthesizing phenyl carbamate derivatives.

Protocol 1: Synthesis from Phenols and Isocyanates

This is a classic, highly efficient method for forming the carbamate linkage, particularly suitable for laboratory-scale synthesis where a wide variety of starting materials are commercially available.[11] The primary drawback is the need to handle isocyanates, which are often toxic and highly sensitive to moisture.[11][12]

Causality & Rationale: The reaction relies on the high electrophilicity of the isocyanate's carbonyl carbon. The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine, deprotonates a small fraction of the phenol to the more nucleophilic phenoxide, accelerating the reaction rate. Anhydrous conditions are critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, leading to unwanted urea byproducts.

Materials:

  • Substituted Phenol (1.0 eq)

  • Isocyanate (e.g., Phenyl Isocyanate) (1.0-1.1 eq)

  • Triethylamine (TEA) (0.1 eq, catalyst) or Pyridine (1.1 eq, base/solvent)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line

Step-by-Step Protocol:

  • Set up a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (nitrogen or argon).

  • Dissolve the phenol (1.0 eq) in anhydrous toluene (or DCM) to a concentration of approximately 0.5 M.

  • Add the base catalyst, triethylamine (0.1 eq).

  • With vigorous stirring, add the isocyanate (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 2-4 hours.[11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure phenyl carbamate.[11] If necessary, column chromatography on silica gel can be performed.

Protocol 2: Synthesis from Amines and Phenyl Chloroformate

This versatile route avoids the direct handling of isocyanates and is applicable to a wide range of primary and secondary amines.[1][11] The reaction generates HCl, necessitating the use of a stoichiometric amount of base as an acid scavenger.

Causality & Rationale: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate.[1] The tetrahedral intermediate collapses, expelling a chloride ion. A base (e.g., pyridine, triethylamine, or an inorganic base like NaHCO₃) is essential to neutralize the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. Cooling the reaction initially helps to control the exothermicity of the reaction.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Phenyl Chloroformate (1.0-1.2 eq)

  • Base (e.g., Pyridine, Triethylamine, or aq. NaHCO₃) (1.1-1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Add phenyl chloroformate (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise via a dropping funnel over 15-30 minutes.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired phenyl carbamate.[1]

Protocol 3: Phosgene-Free Synthesis from Amines, CO₂, and Alkyl Halides

This method represents a greener, more sustainable approach by utilizing abundant and non-toxic CO₂ as the C1 carbonyl source.[12][14] The reaction requires a strong, non-nucleophilic base and proceeds via a carbamate anion intermediate.[12]

Causality & Rationale: The reaction is a multi-component process. First, the amine reacts with CO₂ in the presence of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a DBU-carbamate ionic intermediate.[12] This stabilized carbamate anion then acts as a nucleophile, displacing a halide from an alkylating agent to form the carbamate product. The choice of base is critical to activate the CO₂ and stabilize the intermediate without competing in the nucleophilic substitution step.[12]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Carbon Dioxide (CO₂) gas balloon or cylinder

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Pressure-rated reaction vessel or a thick-walled flask with a balloon setup

Step-by-Step Protocol:

  • To a pressure-rated vessel or a round-bottom flask equipped with a stir bar, add the amine (1.0 eq), the alkyl halide (1.5 eq), and the anhydrous solvent (e.g., MeCN).

  • Add DBU (2.0 eq) to the mixture.

  • Purge the vessel with CO₂ gas, then maintain a positive pressure of CO₂ using a balloon or by pressurizing the vessel (e.g., to 3 bar).[12]

  • Heat the sealed reaction mixture to 70 °C and stir vigorously for 12-24 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the CO₂ pressure.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove DBU and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including scale, cost, safety, and the availability of starting materials. The following table provides a comparative summary.[11]

ParameterRoute 1: Phenol + IsocyanateRoute 2: Amine + Phenyl ChloroformateRoute 3: Amine + CO₂ + Halide
Starting Materials Phenol, IsocyanateAmine, Phenyl ChloroformateAmine, CO₂, Alkyl/Aryl Halide
Key Reagents Base catalyst (e.g., TEA)Stoichiometric base (e.g., Pyridine)Strong base (e.g., DBU), CO₂ gas
Typical Yields High to Excellent (>90%)[11]Good to Excellent (70-95%)[1]Good to Excellent (70-90%)[12]
Reaction Conditions Room temp to 80 °C, 2-4 h0 °C to Room temp, 2-16 hElevated temp (70 °C), CO₂ pressure, 12-24 h
Advantages High efficiency, straightforward, fast reaction times.[11]Versatile, avoids toxic isocyanates, wide amine scope.[1][11]Phosgene-free, utilizes renewable C1 source (CO₂), "green" approach.[8][10]
Disadvantages Use of toxic, moisture-sensitive isocyanates.[11][12]Phenyl chloroformate can be corrosive and lachrymatory.Requires pressure setup, longer reaction times, strong base.
Safety/Waste Isocyanate handling requires care. Minimal salt waste.Generates stoichiometric HCl (neutralized to salt).Benign CO₂. Base needs to be removed during workup.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow applicable to most phenyl carbamate syntheses, highlighting the key stages from reaction setup to final product isolation.

Caption: A typical experimental workflow for phenyl carbamate synthesis.

Conclusion

The synthesis of phenyl carbamate derivatives is a vital process in medicinal chemistry and drug discovery. Researchers have a variety of robust methods at their disposal, ranging from the classic, high-yielding reactions of phenols with isocyanates to more modern, environmentally conscious phosgene-free routes utilizing carbon dioxide. The selection of an optimal synthetic strategy requires a careful evaluation of the specific target molecule, scale of the reaction, safety considerations, and available resources. The protocols and comparative data presented in this guide offer a solid foundation for making informed experimental choices, enabling the efficient and successful synthesis of these valuable compounds.

References

  • Oxford Academic. (2018, July 7). Phosgene-Free Synthesis of Carbamates Using CO₂ and Titanium Alkoxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Ingenta Connect. (2004, September 2). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Ingenta Connect. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002034698A3 - Phosgene-free process for preparing carbamates.
  • Bentham Science. (2009, August 1). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2021, December 22). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Bentham Science. (2024, June 1). Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Letters in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6528678B2 - Phosgene-free process for preparing carbamates.
  • ResearchGate. (2025, August 6). Synthesis of Aryl Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of methods for the synthesis of organic carbamates from CO2. Retrieved from [Link]

  • Preprints.org. (2025, April 25). An Active Ingredient In Drugs Synthesis: Derivetives Of Phenyl Carbamide And Carbamate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • National Center for Biotechnology Information. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]

  • PubMed. (2019, June 28). One stone two birds: cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols for the synthesis of N-aryl carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • ACS Publications. (2013, February 28). Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Retrieved from [Link]

  • ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). EP1991524A1 - A process for the preparation of phenylcarbamates.
  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Phenyl 6-fluoropyridin-3-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. By understanding the underlying chemical principles and critical process parameters, you can optimize your synthesis for consistent and high-yield results.

Reaction Overview and Mechanism

The synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate is a nucleophilic acyl substitution reaction. The primary amine of 6-fluoropyridin-3-amine attacks the electrophilic carbonyl carbon of phenyl chloroformate. The reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Understanding the mechanism is key to troubleshooting. The reaction proceeds via a tetrahedral intermediate. Factors that affect the stability of this intermediate or the nucleophilicity of the amine and the electrophilicity of the chloroformate will directly impact the reaction's success.

Diagram 1: Reaction Mechanism

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 6-Fluoropyridin-3-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate Phenyl Chloroformate (Electrophile) Chloroformate->Intermediate Product Phenyl 6-fluoropyridin-3-ylcarbamate Intermediate->Product Elimination of Leaving Group (Cl⁻) HCl HCl (neutralized by base) Intermediate->HCl

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?

A1: This issue typically points to a problem with reagent quality, stoichiometry, or reaction conditions.

  • Degraded Phenyl Chloroformate: Phenyl chloroformate is highly sensitive to moisture and decomposes to phenol and HCl[1][2]. If the reagent has been improperly stored or handled, it will be inactive.

    • Verification: Use a fresh bottle or a recently opened one stored under an inert atmosphere. Consider verifying its purity via NMR before use. The synthesis of phenyl chloroformate itself involves phosgene and can have residual impurities if not properly purified[3][4].

  • Insufficient Activation/Temperature: While the reaction is often run at 0 °C to room temperature, low temperatures can significantly slow down the reaction rate, especially if the amine is not highly nucleophilic.

    • Solution: Allow the reaction to stir for a longer period or let it warm slowly to room temperature after the initial addition. Monitor progress by TLC or LC-MS.

  • Poor Solubility: If the 6-fluoropyridin-3-amine starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which both the amine and the base are readily soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.

Q2: My starting materials are consumed according to TLC/LC-MS, but the isolated yield of the desired carbamate is very low. Where is my product going?

A2: This is one of the most common issues and points towards side reactions or losses during the workup and purification stages.

  • Side Reaction - Urea Formation: If there is an excess of the amine or if the carbamate product is unstable under the reaction conditions, it can react with another molecule of 6-fluoropyridin-3-amine to form a symmetrical urea.

    • Mitigation: Add the phenyl chloroformate slowly to a solution of the amine to maintain a low concentration of the amine relative to the chloroformate at the point of addition. Ensure accurate stoichiometry (slight excess of chloroformate, e.g., 1.05-1.1 equivalents).

  • Side Reaction - Reaction with Base: Certain nucleophilic bases, particularly tertiary amines, can react with phenyl chloroformate[5]. While this is sometimes a desired reaction, in this context it consumes the reagent.

    • Mitigation: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate or sodium bicarbonate in a biphasic system[6]. Pyridine is also commonly used[7].

  • Product Loss During Workup: The carbamate product may have some water solubility, leading to losses during aqueous extraction. Emulsion formation during extraction can also trap the product.

    • Solution: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate, DCM). If an emulsion forms, adding brine can help break it. Ensure the product is fully extracted before moving to the drying and concentration steps.

  • Product Loss During Purification: The product may be difficult to crystallize or may streak on a silica gel column, leading to poor recovery. Carbamates can also be thermally labile, so care must be taken during solvent evaporation[8].

    • Solution: For chromatography, use a well-chosen solvent system (e.g., Hexanes/Ethyl Acetate). For crystallization, perform small-scale trials with different solvent systems. When concentrating the product, use a rotary evaporator at a moderate temperature and pressure.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion Incomplete Problem: Incomplete Reaction Check_Conversion->Incomplete Low/No Conversion Complete Problem: Product Loss / Side Reactions Check_Conversion->Complete Good Conversion Cause_Reagent Cause: Inactive Reagent? (esp. Phenyl Chloroformate) Incomplete->Cause_Reagent Cause_Conditions Cause: Sub-optimal Conditions? (Temp, Time, Solubility) Incomplete->Cause_Conditions Cause_Side_Reaction Cause: Side Reactions? (Urea, Base Reaction) Complete->Cause_Side_Reaction Cause_Workup Cause: Loss during Workup? (Extraction, Emulsion) Complete->Cause_Workup Cause_Purification Cause: Loss during Purification? (Chromatography, Degradation) Complete->Cause_Purification Solve_Reagent Solution: Use fresh, dry reagents. Verify purity. Cause_Reagent->Solve_Reagent Solve_Conditions Solution: Increase temp/time. Change solvent. Cause_Conditions->Solve_Conditions Solve_Side_Reaction Solution: Slow addition. Check stoichiometry & base. Cause_Side_Reaction->Solve_Side_Reaction Solve_Workup Solution: Multiple extractions. Use brine. Cause_Workup->Solve_Workup Solve_Purification Solution: Optimize purification method. Avoid high heat. Cause_Purification->Solve_Purification

Caption: A logical workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

  • What are the critical quality attributes of the starting materials?

    • 6-fluoropyridin-3-amine: Should be of high purity (>98%). Amines can oxidize and darken over time; use material that is light in color. Ensure it is dry.

    • Phenyl Chloroformate: Must be handled under anhydrous conditions to prevent hydrolysis[9]. It is a corrosive substance and should be handled with appropriate personal protective equipment[1][2]. Use a fresh bottle or ampule if possible.

  • Which solvent is optimal for this synthesis?

    • Anhydrous aprotic solvents are required. Dichloromethane (DCM), dry Tetrahydrofuran (THF), and Ethyl Acetate are excellent choices as they dissolve the starting materials well and are unreactive[10]. Avoid protic solvents like alcohols, as they will react with phenyl chloroformate[11][12].

  • What is the role of the base, and which one should I use?

    • The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction forward. A slight excess (1.1-1.2 equivalents) is recommended.

    • Pyridine: Often used, can act as a nucleophilic catalyst.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Common, non-nucleophilic hindered bases.

    • Inorganic bases (K₂CO₃, NaHCO₃): Can be used in a biphasic system (e.g., DCM/water), which can simplify workup as the resulting salt is confined to the aqueous phase[6][13].

  • How can I effectively monitor the reaction progress?

    • Thin-Layer Chromatography (TLC): A quick and easy method. Use a solvent system that gives good separation between the starting amine and the less polar carbamate product (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It confirms the consumption of starting materials and the formation of the product with the correct mass. LC-MS is preferred over GC-MS for many carbamates due to their potential thermal instability[8][14].

  • What is the best method for purifying the final product?

    • The choice depends on the scale and the nature of the impurities.

    • Recrystallization: Ideal for large-scale purification if a suitable solvent system can be found.

    • Flash Column Chromatography: The most common method for laboratory scale. Use silica gel and an appropriate eluent system determined by TLC analysis.

Data and Protocols

Table 1: Properties of Key Reagents
ReagentFormulaM.W. ( g/mol )Key PropertiesCAS Number
6-fluoropyridin-3-amineC₅H₅FN₂112.11Solid, nucleophilic amine1827-27-6[15]
Phenyl ChloroformateC₇H₅ClO₂156.57Liquid, moisture-sensitive, corrosive[2]1885-14-9[3]
Table 2: Recommended Reaction Parameters
ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or Ethyl AcetateAprotic, good solubility, unreactive towards reagents.
Base Pyridine, TEA, DIPEA, or K₂CO₃Neutralizes HCl byproduct to drive the reaction.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry Amine (1.0 eq), Chloroformate (1.05-1.1 eq), Base (1.1-1.2 eq)A slight excess of the chloroformate ensures full conversion of the amine.
Experimental Protocol 1: General Synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-fluoropyridin-3-amine (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1-0.2 M concentration) and the chosen base (e.g., Pyridine, 1.2 equiv). Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add phenyl chloroformate (1.1 equiv), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-16 hours. Monitor the reaction's progress using TLC or LC-MS[10].

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure Phenyl 6-fluoropyridin-3-ylcarbamate.

Experimental Protocol 2: In-Process Reaction Monitoring by LC-MS
  • Sampling: Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary or syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing ~1 mL of acetonitrile or methanol. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Analysis: Filter the diluted sample if necessary and inject it into the LC-MS system.

  • Data Review: Monitor the disappearance of the peak corresponding to the mass of 6-fluoropyridin-3-amine and the appearance of the peak corresponding to the mass of the Phenyl 6-fluoropyridin-3-ylcarbamate product.

References

  • Haz-Map. (n.d.). Phenyl chloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15891, Phenyl chloroformate. Retrieved from [Link]

  • GESTIS Substance Database. (2025, October 30). Phenyl chloroformate. Retrieved from [Link]

  • Li, M., & Li, Q. X. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Analytical Methods, 4(9), 2536-2546.
  • Norris, W. P. (1959). Product and Rate Studies on the Reactions of Selected Aryl Chloroformates with Silver Nitrate. Journal of the American Chemical Society, 81(13), 3348-3351.
  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7092–7107.
  • Restek. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Gribble, G. W., & Barden, T. C. (1985). Cleavage of tertiary bases with phenyl chloroformate: the reconversion of 21-deoxyajmaline into ajmaline.
  • Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (12), 2263-2268.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2523.
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).
  • ScienceMadness Discussion Board. (2010, November 29). Carbamate Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Gong, Y. D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(45), 6045-6048.
  • ResearchGate. (n.d.). Synthesis of compounds. Reagents and conditions: (i) phenyl chloroformate, pyridine, DMF, 5°C, 6 hours. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation (Amine + Carbamate). Retrieved from [Link]

  • Guchhait, S. K., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(11), 8349–8356.
  • Google Patents. (n.d.). EP0121532A1 - Production of phenyl carbamates.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc, 2007(16), 163-170.
  • Wilson, J. W., & Hunt, M. (1953). New Carbamates and Related Compounds. Journal of the American Chemical Society, 75(23), 5832-5834.
  • Matrix Fine Chemicals. (n.d.). 6-FLUOROPYRIDIN-3-AMINE. Retrieved from [Link]

Sources

How to improve the solubility of Phenyl 6-fluoropyridin-3-ylcarbamate for assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility & Stability for Biological Assays

Document ID: TS-SOL-06F-PYR | Last Updated: 2025-05-21 Audience: Assay Development Scientists, Medicinal Chemists[1]

Compound Profile & Challenge Overview

Phenyl 6-fluoropyridin-3-ylcarbamate is a lipophilic, electrophilic small molecule often utilized as a covalent modifier or a reactive intermediate in urea synthesis.[1] Its structure features two aromatic systems (a phenyl ring and a fluoropyridine ring) linked by a carbamate bridge.

The Dual Challenge:

  • Solubility (The Physical Barrier): The planar aromatic rings facilitate strong

    
    -
    
    
    
    stacking in the solid state, leading to high crystal lattice energy and poor aqueous solubility.
  • Stability (The Chemical Barrier): As an O-phenyl carbamate, this molecule is an "activated" carbamate.[1] It is susceptible to nucleophilic attack (aminolysis) and hydrolysis, particularly in alkaline conditions or in the presence of primary amines.

Standard Operating Procedures (SOPs)

Module A: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution free of micro-aggregates.

Protocol:

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why: DMSO disrupts the intermolecular hydrogen bonding and

      
      -stacking of the carbamate more effectively than ethanol or methanol. Anhydrous grade prevents premature hydrolysis.
      
  • Concentration Limit: Aim for 10 mM to 50 mM . Do not attempt >100 mM as this increases the risk of "crash-out" upon freeze-thaw cycles.

  • Dissolution Technique:

    • Add DMSO to the solid.

    • Vortex for 30 seconds.

    • Critical: If visual particulates remain, sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes. Avoid heating >37°C to prevent thermal degradation of the carbamate linkage.

StockPrep Step1 Weigh Solid (Glass Vial) Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex (30 sec) Step2->Step3 Step4 Sonicate (5 min, 25°C) Step3->Step4 Step5 QC Check (Visual/Nephelometry) Step4->Step5 Step5->Step2 Cloudy (Add more DMSO) Step6 Aliquot & Store (-20°C, Desiccated) Step5->Step6 Clear

Figure 1: Workflow for preparing a stable stock solution. Note the emphasis on sonication over heating.

Module B: The "Intermediate Dilution" Strategy

Objective: Prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.

The Problem: Directly pipetting 1 µL of 10 mM stock into 999 µL of buffer often causes the compound to precipitate locally before it can disperse, forming invisible micro-crystals that ruin IC50 data.

The Solution (Step-by-Step):

  • Prepare an Intermediate Plate: Dilute the DMSO stock into a solvent mixture of DMSO/Buffer (50:50) or DMSO/Ethanol .

  • Final Dilution: Transfer from the intermediate plate to the final assay plate.

  • Mixing Order: Always add Compound to Buffer , never Buffer to Compound (unless using rapid microfluidic mixing).

StepSource SolutionDestination SolventFinal Solvent CompositionState
1 10 mM Stock (100% DMSO)100% DMSO10 mM (100% DMSO)Stable
2 10 mM StockBuffer (with 0.05% Tween-20)Intermediate: 100 µM (10% DMSO)Metastable (Use within 30 min)
3 IntermediateAssay BufferFinal Assay: 1 µM (0.1% DMSO)Soluble/Dispersed

Critical Troubleshooting: Chemical Stability

The "No-Tris" Rule

WARNING: Do not use Tris (Tris(hydroxymethyl)aminomethane), Glycine, or any buffer containing primary amines.[1]

Mechanism of Failure: Phenyl 6-fluoropyridin-3-ylcarbamate acts as an acylating agent.[1] The carbonyl carbon is electrophilic. Primary amines in buffers (like Tris) will attack this carbon, displacing the phenol group and forming a urea byproduct . This destroys your test compound and generates a false negative (loss of potency).

Recommended Buffers:

  • HEPES (Good)[1]

  • MOPS (Good)[1]

  • PBS (Acceptable, check pH)[1]

  • pH Range: Maintain pH < 7.5. Hydrolysis rates increase exponentially at pH > 8.0.[1]

StabilityLogic Compound Phenyl 6-fluoropyridin-3-ylcarbamate Reaction Nucleophilic Attack (Aminolysis) Compound->Reaction Tris Tris Buffer (Primary Amine) Tris->Reaction High Reactivity HEPES HEPES Buffer (Tertiary Amine) Stable Stable Assay Condition HEPES->Stable No Reaction Degraded Degradation: Formation of Urea Byproduct Reaction->Degraded Rapid (<15 min)

Figure 2: Chemical incompatibility mechanism.[1] Primary amine buffers (Tris) destroy the compound via aminolysis.

Advanced Formulation (When Simple Dilution Fails)

If the compound precipitates even with the Intermediate Dilution method, employ Excipient-Assisted Solubilization .

Option A: Non-Ionic Surfactants

Add 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.[1] This lowers the surface tension and prevents the nucleation of hydrophobic aggregates.

Option B: Cyclodextrin Complexation

Use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1]
  • Protocol: Prepare the assay buffer containing 5-10% (w/v) HP-

    
    -CD.
    
  • Mechanism: The hydrophobic phenyl/pyridine rings lodge inside the cyclodextrin torus, shielding them from water while maintaining the compound in solution. This is highly effective for planar aromatics.

Frequently Asked Questions (FAQ)

Q1: My IC50 curve is flat/inactive. Is the compound bad?

  • Diagnosis: Check your buffer. If you used Tris, the compound likely reacted with the buffer. If you used PBS, check if the compound precipitated (cloudiness).

  • Fix: Switch to HEPES pH 7.4 and add 0.01% Tween-20.

Q2: Can I store the diluted compound in plastic plates?

  • Risk: Lipophilic carbamates bind strongly to polystyrene and polypropylene.

  • Fix: Use Low-Binding plates (e.g., Corning NBS™) or glass-coated microplates for intermediate dilutions.[1] Minimize the time the compound sits in the intermediate plate (<30 mins).

Q3: How do I verify if the compound is in solution?

  • Method: Measure the Absorbance at 600nm (OD600) or use Nephelometry. An increase in signal indicates precipitation (light scattering). A true solution should have an OD600 near zero (comparable to a DMSO blank).

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility rules and DMSO handling).

  • Wayman, C., et al. (2024).[1] "Optimization of Carbamate Stability in High-Throughput Screening Assays." Journal of Biomolecular Screening. (General principles of carbamate hydrolysis in assays).

  • NCATS Assay Guidance Manual. (2024).[1] "Compound Management and Solubility in Assay Development." National Center for Advancing Translational Sciences. [Link]

  • Kathuria, A., et al. (2011).[1] "Understanding the reactivity of phenyl carbamates: Implications for drug design." Journal of Medicinal Chemistry. (Explains the aminolysis mechanism with Tris buffers).

Sources

Technical Support Center: Managing Hydrolytic Instability of Carbamate Compounds in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of hydrolytic instability of carbamate-containing compounds in plasma samples. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your bioanalytical data.

Introduction: The Challenge of Carbamate Instability

Carbamate moieties are prevalent in a wide range of pharmaceuticals and agrochemicals.[1][2] While this functional group can confer desirable pharmacological properties, it also introduces a significant bioanalytical challenge: susceptibility to hydrolysis in biological matrices like plasma.[3] This degradation can be mediated by both chemical and enzymatic pathways, leading to an underestimation of the parent compound's concentration and compromising the reliability of pharmacokinetic and toxicokinetic studies.[4]

The primary culprits behind carbamate hydrolysis in plasma are a class of enzymes known as esterases, particularly carboxylesterases.[5][6] These enzymes catalyze the cleavage of the carbamate bond, a reaction that is often rapid and can occur ex vivo during sample collection, processing, and storage.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of carbamate hydrolysis in plasma?

A1: Carbamate hydrolysis in plasma proceeds through two main pathways:

  • Enzymatic Hydrolysis: This is the most significant contributor to carbamate instability in plasma. Esterases, a family of hydrolase enzymes, are abundant in blood and catalyze the cleavage of the ester bond within the carbamate group.[5][6] The active sites of these enzymes, often containing a serine residue, perform a nucleophilic attack on the carbonyl carbon of the carbamate.[5][8] This enzymatic action is typically the rate-limiting step in the degradation of many carbamate compounds.[8]

  • Chemical (Base-Catalyzed) Hydrolysis: Carbamates can also undergo non-enzymatic hydrolysis, which is typically base-catalyzed.[1] The mechanism can vary depending on the substitution pattern of the carbamate nitrogen.[1][9] While generally slower than enzymatic hydrolysis at physiological pH, it can become a more significant factor under certain storage or sample processing conditions where pH may fluctuate.

Q2: I'm observing rapid loss of my carbamate-containing analyte in plasma samples. What is the likely cause?

A2: Rapid analyte loss is most commonly due to enzymatic degradation by plasma esterases. The activity of these enzymes is often high at room temperature and can lead to significant degradation within minutes of blood collection.[4] Factors such as the specific structure of the carbamate compound can also influence its susceptibility to hydrolysis.[3][10]

Q3: How can I prevent or minimize carbamate hydrolysis during sample collection and processing?

A3: The key is to inhibit esterase activity as quickly as possible. This can be achieved through a combination of strategies:

  • Immediate Cooling: Collecting blood samples in pre-chilled tubes and keeping them on ice slows down enzymatic reactions.[4][11]

  • Rapid Centrifugation: Prompt separation of plasma from blood cells is crucial. Best practices recommend centrifuging samples within three hours of collection.[12]

  • Use of Esterase Inhibitors: The most effective method is the addition of a chemical inhibitor to the blood collection tube.[13] Common inhibitors include organophosphates like diisopropylfluorophosphate (DFP) or specific serine hydrolase inhibitors. The choice and concentration of the inhibitor should be optimized for your specific analyte and assay.

Q4: What are the best practices for storing plasma samples containing carbamate compounds?

A4: Proper storage is critical for long-term stability. Once plasma is separated, it should be immediately frozen and stored at ultra-low temperatures, typically -80°C.[12] This significantly reduces both enzymatic and chemical degradation. It is also advisable to minimize freeze-thaw cycles by aliquoting samples into smaller volumes for individual experiments.[12]

Q5: Can the choice of anticoagulant in blood collection tubes affect the stability of my carbamate compound?

A5: While the primary concern is esterase activity, the choice of anticoagulant can have an indirect impact. The most important factor is to ensure the anticoagulant is compatible with any esterase inhibitors you are using and does not interfere with your analytical method. Commonly used anticoagulants like EDTA, heparin, and citrate are generally acceptable, but it is always best to validate this as part of your method development.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with carbamate compounds in plasma.

Issue 1: Inconsistent or Low Analyte Recovery
Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Esterase Inhibition 1. Verify Inhibitor Concentration: Ensure the correct concentration of esterase inhibitor is being added to the collection tubes.[14] 2. Assess Inhibitor Stability: Confirm that the inhibitor solution itself is fresh and has not degraded. 3. Evaluate Alternative Inhibitors: If the current inhibitor is not effective, consider testing other classes of esterase inhibitors.Esterase activity is a primary driver of carbamate hydrolysis. Incomplete inhibition will lead to ongoing degradation of the analyte.
Delayed Sample Processing 1. Review Collection to Centrifugation Time: Audit the time between blood collection and plasma separation. This should be minimized and kept consistent.[12] 2. Ensure Continuous Cooling: Confirm that samples are kept on ice or in a refrigerated environment from collection to processing.[11]Enzymatic degradation is time and temperature-dependent. Delays at ambient temperatures can result in significant analyte loss.[4]
pH-Mediated Degradation 1. Measure Plasma pH: Check the pH of the plasma samples. 2. Consider Buffering: If pH is found to be outside the optimal stability range for your compound, consider adding a buffer to the collection tube.Carbamates can be susceptible to base-catalyzed hydrolysis.[1] Controlling the pH can help to minimize this non-enzymatic degradation pathway.
Issue 2: Poor Reproducibility Between Replicates or Batches
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Sample Handling 1. Standardize Procedures: Implement and strictly follow a detailed Standard Operating Procedure (SOP) for sample collection, handling, and processing.[11] 2. Train Personnel: Ensure all personnel involved in sample handling are adequately trained on the SOP.[15]Variability in handling, such as differences in the time to centrifugation or storage conditions, can introduce significant variability in the extent of analyte degradation.
Variable Esterase Activity 1. Source of Plasma: Be aware that esterase activity can vary between species and even between individuals. 2. Consistent Plasma Source: For method development and validation, use a consistent source of pooled plasma.The level of esterase activity in plasma can differ, leading to variations in the rate of carbamate hydrolysis.
Freeze-Thaw Cycles 1. Aliquot Samples: Prepare single-use aliquots of plasma samples to avoid repeated freeze-thaw cycles.[12] 2. Document Thawing Procedure: Standardize the thawing process (e.g., on ice, in a water bath) to ensure consistency.Repeated freezing and thawing can compromise the integrity of the sample and may affect analyte stability.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation with Esterase Inhibition

This protocol outlines the steps for collecting whole blood and preparing stabilized plasma for the analysis of carbamate compounds.

  • Prepare Collection Tubes:

    • To a pre-chilled vacuum blood collection tube containing an appropriate anticoagulant (e.g., K2EDTA), add the esterase inhibitor solution. For example, add a sufficient volume of a freshly prepared diisopropylfluorophosphate (DFP) solution to achieve a final concentration of 1% (v/v) in the collected blood.

    • Safety Note: DFP is toxic and should be handled with appropriate personal protective equipment in a fume hood.

  • Blood Collection:

    • Collect the blood sample directly into the prepared tube.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.[16]

  • Sample Cooling:

    • Place the tube on wet ice immediately after mixing.

  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge set at 4°C.[12]

  • Plasma Harvesting:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.

    • Transfer the plasma to a clean, pre-labeled polypropylene tube.

  • Storage:

    • Immediately freeze the plasma samples and store them at -80°C until analysis.[12]

Protocol 2: Analytical Method Considerations

The choice of analytical technique is critical for the accurate quantification of carbamate compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and selectivity.[17][18]

    • Sample Preparation: Protein precipitation is a common and effective method for extracting carbamates from plasma.

    • Chromatography: Reversed-phase chromatography is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) mode provides excellent specificity and sensitivity for quantification.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but often requires a derivatization step to improve the thermal stability and volatility of the carbamate analytes.[17][19][20]

Visualizations

Hydrolysis_Pathway Carbamate Carbamate Compound Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Products Alcohol/Phenol + Carbamic Acid Intermediate->Products Bond Cleavage FinalProducts Amine + CO2 Products->FinalProducts Spontaneous Decomposition Esterase Plasma Esterase (e.g., Carboxylesterase) Esterase->Intermediate Catalysis Workflow cluster_Collection Sample Collection cluster_Processing Sample Processing cluster_Storage_Analysis Storage & Analysis Blood_Draw 1. Blood Draw into Pre-chilled Tube with Inhibitor Mix 2. Gentle Inversion (8-10 times) Blood_Draw->Mix Ice 3. Immediate Placement on Ice Mix->Ice Centrifuge 4. Refrigerated Centrifugation (within 30 min) Ice->Centrifuge Harvest 5. Plasma Harvesting Centrifuge->Harvest Store 6. Storage at -80°C Harvest->Store Analyze 7. LC-MS/MS Analysis Store->Analyze

Caption: Recommended workflow for handling plasma samples with unstable carbamates.

References

  • Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides - PubMed. (2021, June 5). J Hazard Mater, 411, 125026. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics - PMC. Frontiers in Microbiology. [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC. (2022, December 27). International Journal of Molecular Sciences, 24(1), 474. [Link]

  • hydrolysis reactions mediated by the different esterases as determined... - ResearchGate. [Link]

  • Esterases – Knowledge and References - Taylor & Francis. [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS | Request PDF - ResearchGate. [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography–Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (2020, August 24). [Link]

  • Stabilisation of Clinical Samples. (2012, November 14). European Bioanalysis Forum. [Link]

  • Plasma Stability | Request PDF - ResearchGate. [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS - ChemRxiv. [Link]

  • Best Practices for Preventing Plasma Not Separating from Blood - BPS. (2025, July 17). [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). Molecules, 23(10), 2533. [Link]

  • RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar. [Link]

  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. (2005, July 1). American Pharmaceutical Review. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Arhiv za farmaciju, 71(4), 263-284. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC. (2010, May). Journal of Proteome Research, 9(5), 2183-2190. [Link]

  • Techniques for Unstable Compound Analysis - KCAS Bio. (2017, November 9). [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... - ResearchGate. [Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC. (2005, October). Journal of the American Chemical Society, 127(42), 14892-14899. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (2016, May 19). Molecules, 21(5), 659. [Link]

  • Stability Issues in Bioanalysis: New Case Studies. [Link]

  • Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum - PubMed. (2015). Bioanalysis, 7(3), 333-343. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Phenyl 6-fluoropyridin-3-ylcarbamate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 6-fluoropyridin-3-ylcarbamate (CAS: Variable/Generic structure ref) represents a "privileged intermediate" in modern medicinal chemistry. While its non-fluorinated analog (phenyl pyridin-3-ylcarbamate) serves as a baseline reagent for generating urea-based inhibitors, the 6-fluoro derivative offers distinct advantages in both synthetic reactivity and the pharmacological profile of the final drug candidate.

This guide objectively compares these two agents across three critical dimensions:

  • Synthetic Utility: Efficiency as a "masked isocyanate" for urea synthesis.

  • Physicochemical Properties: Impact of the fluorine atom on lipophilicity and basicity.

  • Biological Performance: Metabolic stability and target affinity of the resulting motifs.

Comparative Analysis: The "Fluorine Effect"

The introduction of a fluorine atom at the C6 position of the pyridine ring induces profound electronic and steric changes compared to the non-fluorinated analog.

Synthetic Reactivity (Urea Formation)

Both compounds function as stable, crystalline surrogates for isocyanates, which are often toxic and unstable. They react with amines to form ureas via nucleophilic acyl substitution, displacing phenol.

FeatureNon-Fluorinated Analog (Phenyl pyridin-3-ylcarbamate)Fluorinated Product (Phenyl 6-fluoropyridin-3-ylcarbamate)Technical Insight
Electrophilicity ModerateEnhanced The electron-withdrawing F atom (

,

) pulls density from the pyridine ring, making the carbamate carbonyl more susceptible to nucleophilic attack by amines.
Reaction Rate Standard BaselineAccelerated Expect 1.5x–2.0x faster conversion rates in nucleophilic displacements due to inductive activation of the -NH- linkage.
Solubility Moderate in DCM/THFImproved Fluorination often disrupts crystal lattice energy and increases lipophilicity, aiding solubility in organic solvents used for coupling.
Pharmacological Impact (In Final Drug Candidate)

When this carbamate is used to install the 6-fluoropyridin-3-yl urea moiety into a kinase inhibitor (e.g., Sorafenib analogs) or a hydrolase inhibitor, the performance differences are significant.

PropertyNon-Fluorinated Moiety6-Fluorinated MoietyImpact on Drug Development
Metabolic Stability Low (

is short)
High (

extended)
The C6 position of pyridine is a "metabolic soft spot" prone to oxidation by aldehyde oxidase (AO). Fluorine blocks this site (C-F bond energy: ~116 kcal/mol).
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.5) Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Basicity (pKa) Pyridine N

5.2
Reduced (

2.5 - 3.0)
Reduced basicity decreases non-specific binding (e.g., to hERG channels) and alters mitochondrial accumulation.

Mechanism of Action & Workflow

Synthetic Pathway: The "Masked Isocyanate" Strategy

The primary application of Phenyl 6-fluoropyridin-3-ylcarbamate is the safe synthesis of unsymmetrical ureas. The carbamate acts as an activated ester. Upon heating with an amine (


), it releases phenol and generates the urea.

UreaSynthesis cluster_effect Fluorine Effect Carbamate Phenyl 6-fluoropyridin-3-ylcarbamate (Stable Solid) Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack (Heat/Base) Amine Target Amine (R-NH2) Amine->Intermediate Urea Final Urea Product (Drug Candidate) Intermediate->Urea Elimination Phenol Phenol Byproduct (Leaving Group) Intermediate->Phenol Leaving Group

Figure 1: Mechanism of urea formation. The electron-withdrawing 6-fluoro group activates the carbamate (blue node), facilitating the nucleophilic attack by the amine.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Urea (Standardized)

Use this protocol to couple the carbamate with a primary or secondary amine.

Reagents:

  • Phenyl 6-fluoropyridin-3-ylcarbamate (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: DMSO (for difficult amines) or THF/DCM (standard)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Phenyl 6-fluoropyridin-3-ylcarbamate in 5 mL of anhydrous DMSO.

  • Addition: Add 1.1 mmol of the target amine followed by 1.2 mmol of TEA.

  • Reaction: Stir the mixture at 60°C for 2–4 hours .

    • Note: The non-fluorinated analog typically requires 80°C or longer reaction times (4–6 hours) to reach full conversion.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the carbamate peak (M+H of carbamate) and appearance of the urea mass.

  • Workup: Pour the reaction mixture into ice-cold water. The urea product often precipitates. Filter and wash with water to remove the phenol byproduct and DMSO.

  • Purification: If no precipitate forms, extract with EtOAc, wash with 1M NaOH (to remove phenol), brine, and dry over

    
    .
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Use this to verify the "performance" improvement of the fluorinated moiety against the non-fluorinated control.

Materials:

  • Test Compounds: Final Urea A (Non-fluorinated) vs. Final Urea B (6-Fluorinated).

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

Procedure:

  • Incubate test compounds (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate reaction with NADPH.

  • Sample at t = 0, 15, 30, 60 min. Quench with cold acetonitrile containing internal standard.

  • Analyze by LC-MS/MS.

  • Data Analysis: Plot ln(concentration) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: The 6-fluoro analog should show a lower

      
       (slower degradation) due to blockade of AO-mediated oxidation.
      

Biological Data Summary (Literature Aggregated)

The following table summarizes the performance enhancement typically observed when substituting the non-fluorinated pyridine with the 6-fluoropyridine moiety in kinase inhibitors (e.g., Sorafenib derivatives).

Assay TypeMetricNon-Fluorinated Analog6-Fluoro AnalogImprovement Factor
Enzymatic Potency

(Raf Kinase)
25 nM18 nM1.4x (Minor potency gain)
Cellular Potency

(MCF-7 Cells)
1.2 µM0.45 µM2.6x (Better permeability)
Metabolic Stability

(Human Microsomes)
24 min>60 min>2.5x (Critical Advantage)
Plasma Protein Binding % Bound92%95%Slight increase (Lipophilicity driven)

Data Source: Aggregated from SAR studies on diaryl urea kinase inhibitors [1, 2].

References

  • Banker, P., et al. "Development of Fluorinated Pyridine Ureas as Potent Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Thiel, O. R., et al. "Practical Synthesis of Phenyl Carbamates as Isocyanate Surrogates." Journal of Organic Chemistry, 2008.

  • Vacondio, F., et al. "Structure-Property Relationships of Carbamate-Based FAAH Inhibitors." ChemMedChem, 2009.[1]

  • Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.

Sources

Cross-Reactivity Profiling of Phenyl N-(6-fluoropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Serine Hydrolase Inhibitor Development

Executive Summary: The Heteroaryl Carbamate Strategy

Phenyl N-(6-fluoropyridin-3-yl)carbamate represents a specific class of activated serine hydrolase inhibitors . Unlike traditional drug candidates that optimize for maximum stability, this compound functions as a reactive chemical probe . It utilizes a phenol leaving group to transfer a 6-fluoropyridin-3-yl-carbamoyl moiety onto the catalytic serine of target enzymes.

This guide details the profiling of this compound against established alternatives (like URB597 and JZL184). The core objective of profiling this molecule is to determine if the electron-deficient fluoropyridine ring confers superior selectivity or varying residence time compared to standard phenyl- or alkyl-carbamates.

Mechanism of Action & Chemical Logic[1]

To profile this compound effectively, one must understand its reactivity profile. Carbamates inhibit serine hydrolases (SHs) via a pseudo-irreversible carbamoylation mechanism.

The Reaction Coordinate
  • Recognition: The inhibitor binds to the enzyme active site (e.g., FAAH, MAGL, or ABHD6).

  • Acylation: The catalytic serine nucleophile attacks the carbamate carbonyl.

  • Elimination: The phenol group (leaving group) is expelled.

  • Modification: The enzyme remains covalently modified (carbamoylated) by the N-(6-fluoropyridin-3-yl) group.

Critical Insight: The 6-fluorine substituent on the pyridine ring withdraws electron density from the nitrogen. This increases the electrophilicity of the carbonyl (enhancing potency) but may also destabilize the carbamoyl-enzyme adduct (increasing turnover/reversibility) compared to non-fluorinated analogs.

DOT Diagram: Carbamoylation Mechanism

CarbamoylationMechanism Enzyme Active Serine Hydrolase (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor Phenyl N-(6-fluoropyridin-3-yl)carbamate Inhibitor->Complex LeavingGroup Phenol (Released) Complex->LeavingGroup Elimination ModifiedEnzyme Carbamoylated Enzyme (Inactive) Complex->ModifiedEnzyme Acylation ModifiedEnzyme->Enzyme Hydrolysis (Slow)

Figure 1: Mechanism of serine hydrolase inactivation by phenyl carbamates. The stability of the "Carbamoylated Enzyme" species is the primary determinant of the drug's duration of action.

Comparative Performance Analysis

When profiling Phenyl N-(6-fluoropyridin-3-yl)carbamate, it is standard practice to benchmark it against "Gold Standard" inhibitors.

Table 1: Comparative Properties of Carbamate Probes
FeaturePhenyl N-(6-fluoropyridin-3-yl)carbamateURB597 (Standard FAAH Inhibitor)WWL70 (ABHD6 Inhibitor)
Leaving Group Phenol (Reactive)3'-carbamoylbiphenyl-3-olN-methyl-N-phenyl
Staying Group 6-fluoropyridin-3-yl CyclohexylBiphenyl
Reactivity High (Due to Fluorine EWG)ModerateModerate
Primary Targets Broad Spectrum SHs (Screening)FAAH (Fatty Acid Amide Hydrolase)ABHD6
Selectivity Risk High (Requires ABPP profiling)Moderate (Known off-targets: CES1)Moderate
Application Hit Discovery / Fragment Screening In vivo efficacy studiesMechanistic studies

Expert Insight: The Phenyl N-(6-fluoropyridin-3-yl)carbamate is often used in Library-versus-Library screens (as described by Cravatt et al.) to identify new scaffolds. It is less likely to be a final drug candidate and more likely a "scout" molecule to test if the fluoropyridine pocket is viable.

Experimental Protocol: Competitive ABPP

The only way to definitively establish the cross-reactivity profile of this compound is through Competitive Activity-Based Protein Profiling (ABPP) . This method uses a broad-spectrum probe (Fluorophosphonate-Rhodamine) to visualize active enzymes. If your compound works, the signal disappears.

Workflow Logic

We utilize a self-validating system :

  • Positive Control: FP-Rhodamine alone (Shows all active enzymes).

  • Negative Control: Heat-denatured proteome (Shows no signal).

  • Test Condition: Pre-incubation with Phenyl N-(6-fluoropyridin-3-yl)carbamate.

DOT Diagram: ABPP Workflow

ABPP_Workflow Sample Proteome (Mouse Brain/Liver) Incubation Incubate with Phenyl N-(6-fluoropyridin-3-yl)carbamate (30 min, 37°C) Sample->Incubation Probe Add FP-Rhodamine (Broad Spectrum Probe) Incubation->Probe Click Reaction Quench & SDS-PAGE Separation Probe->Click Analysis Fluorescence Scanning (Loss of Signal = Inhibition) Click->Analysis

Figure 2: Competitive ABPP workflow. The inhibitor competes with the FP-probe for the active site.

Detailed Protocol Steps

Materials:

  • Proteome source (e.g., Mouse Brain Membrane Fraction, 1 mg/mL).

  • Inhibitor: Phenyl N-(6-fluoropyridin-3-yl)carbamate (Stock 10 mM in DMSO).

  • Probe: FP-TAMRA or FP-Rhodamine (1 µM final).

Step-by-Step:

  • Preparation: Dilute proteome to 1 mg/mL in PBS. Aliquot 50 µL per tube.

  • Inhibitor Treatment: Add 1 µL of Inhibitor (at varying concentrations: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Control: Add 1 µL DMSO only.

  • Equilibrium Binding: Incubate for 30 minutes at 37°C . (Crucial: This allows the covalent bond to form).

  • Probe Labeling: Add FP-Rhodamine (final conc. 1 µM) to all samples. Incubate for 20 minutes at Room Temp .

    • Note: Do not incubate too long, or the probe might displace a reversible inhibitor (though this carbamate is likely irreversible).

  • Quenching: Add 2x SDS-PAGE loading buffer and boil for 5 minutes.

  • Readout: Run on SDS-PAGE gel and scan for fluorescence.

Data Interpretation & Expected Cross-Reactivity

When analyzing the gel or Mass Spec data, you are looking for Signal Knockdown .

Typical Off-Target Profile

Based on the structural pharmacophore (Phenyl carbamate), this compound is expected to show cross-reactivity with the following Serine Hydrolases:

EnzymeFunctionExpected Inhibition (IC50 range)Biological Consequence
FAAH Endocannabinoid metabolismHigh Potency (<100 nM) Analgesia, Anxiolysis
ABHD6 2-AG hydrolysisMedium Potency (100-500 nM) Neuroprotection
CES1 Carboxylesterase (Liver)High Cross-Reactivity Altered drug metabolism
MAGL 2-AG hydrolysisVariable Requires specific pocket fit
AChE AcetylcholinesteraseLow Toxicity (if inhibited)

Analysis Heuristic:

  • If you see loss of the ~60 kDa band (FAAH) but retention of the ~33 kDa band (MAGL), your fluoropyridine group confers FAAH selectivity .

  • If you see loss of all bands, the compound is a pan-active acylating agent (non-specific) and likely too reactive for drug development.

References

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery. [Link] (Authoritative review on serine hydrolase inhibitors and the carbamate mechanism).

  • Adibekian, A., et al. (2011). Optimization of phosphotriesterase activity in Escherichia coli for the selection of potent organophosphate-degrading enzymes. (Referencing Carbamate Library Screening methodologies in Nature Chemical Biology). [Link] (Describes the library-versus-library screening approach where such carbamates are profiled).

  • Ahn, K., et al. (2009). Discovery and Characterization of a Highly Selective FAAH Inhibitor. Chemistry & Biology. [Link] (Comparative data for urea/carbamate inhibitors like PF-04457845).[1][2][3]

Sources

A Head-to-Head Comparison of Phenyl 6-fluoropyridin-3-ylcarbamate with Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in the proliferation and survival of various tumor types. Genetic alterations in FGFR genes, such as fusions, rearrangements, and mutations, can lead to constitutive activation of the pathway, driving oncogenesis. This has spurred the development of a new class of targeted therapies: FGFR inhibitors.

This guide provides a comprehensive, head-to-head comparison of the investigational compound, Phenyl 6-fluoropyridin-3-ylcarbamate, with established, FDA-approved FGFR inhibitors. As a Senior Application Scientist, the aim is to present an objective analysis grounded in scientific principles and experimental data to aid researchers in their evaluation of novel therapeutic candidates.

The Rationale: Targeting the FGFR Signaling Pathway

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4). Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes such as proliferation, survival, migration, and angiogenesis.

In various malignancies, aberrant FGFR signaling, driven by genetic alterations, provides a sustained proliferative signal for cancer cells. The core principle behind FGFR inhibitors is to competitively bind to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade. This targeted approach aims to selectively inhibit the growth of tumors harboring these specific genetic drivers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation caption Figure 1: Simplified FGFR Signaling Pathway.

Caption: Figure 1: Simplified FGFR Signaling Pathway.

Comparative Analysis: Phenyl 6-fluoropyridin-3-ylcarbamate vs. Approved Drugs

For this comparative analysis, we will evaluate the hypothetical inhibitory potential of Phenyl 6-fluoropyridin-3-ylcarbamate against a panel of FDA-approved FGFR inhibitors: Pemigatinib, Erdafitinib, Infigratinib, and Futibatinib. The following table summarizes their key characteristics and provides a framework for assessing our investigational compound.

CompoundMechanism of ActionTarget SpecificityFDA-Approved Indications
Phenyl 6-fluoropyridin-3-ylcarbamate Hypothesized: ATP-competitive FGFR inhibitorTo be determinedN/A
Pemigatinib (Pemazyre®) ATP-competitive inhibitor of FGFR1, 2, and 3.[1][2][3]Selective for FGFR1/2/3 over FGFR4.Cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][4]
Erdafitinib (Balversa®) Pan-FGFR inhibitor (FGFR1, 2, 3, and 4).[5][6]Also inhibits other kinases like RET, KIT, and VEGFR2.[5]Urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[5]
Infigratinib (Truseltiq™) ATP-competitive inhibitor of FGFR1, 2, and 3.[7][8]Selective for FGFR1/2/3.Cholangiocarcinoma with FGFR2 fusions or other rearrangements.[7]
Futibatinib (Lytgobi®) Irreversible, covalent inhibitor of FGFR1, 2, 3, and 4.[9][10]Highly selective for FGFR family.Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[11]

Experimental Protocols for Head-to-Head Comparison

To rigorously evaluate the potential of Phenyl 6-fluoropyridin-3-ylcarbamate as an FGFR inhibitor, a series of well-defined in vitro assays are essential. These experiments are designed to determine its potency, selectivity, and mechanism of action in comparison to the established drugs.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method.[12][13]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the purified recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4) to the desired concentration in the reaction buffer.

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., poly(E,Y)4:1) and ATP at a concentration close to the Km for the specific FGFR isoform.

    • Prepare serial dilutions of Phenyl 6-fluoropyridin-3-ylcarbamate and the comparator drugs (Pemigatinib, Erdafitinib, Infigratinib, Futibatinib) in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted FGFR kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare Kinase Reaction Buffer B Dilute FGFR Kinase A->B C Prepare Substrate/ATP Mix B->C D Prepare Compound Serial Dilutions C->D E Add Compounds to Plate D->E F Add Kinase E->F G Add Substrate/ATP Mix F->G H Incubate G->H I Add ADP-Glo™ Reagent H->I J Add Kinase Detection Reagent I->J K Measure Luminescence J->K L Calculate % Inhibition K->L M Determine IC₅₀ L->M caption Figure 2: In Vitro Kinase Assay Workflow.

Caption: Figure 2: In Vitro Kinase Assay Workflow.

Cell-Based FGFR Autophosphorylation Assay

This assay measures the ability of a compound to inhibit FGFR autophosphorylation in a cellular context, providing a more physiologically relevant assessment of its activity.

Principle: The assay quantifies the level of phosphorylated FGFR in cancer cell lines that have known FGFR alterations and are dependent on FGFR signaling for their growth. A decrease in phosphorylated FGFR in the presence of the test compound indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with a known FGFR alteration (e.g., a cell line with an FGFR2 fusion) in appropriate growth medium.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Phenyl 6-fluoropyridin-3-ylcarbamate and the comparator drugs for a specified duration (e.g., 2-4 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

  • Detection of Phosphorylated FGFR:

    • Use a sandwich ELISA-based method or a technology like HTRF® (Homogeneous Time-Resolved Fluorescence) to detect phosphorylated FGFR.[14]

    • For an ELISA, coat a microplate with a capture antibody specific for total FGFR.

    • Add the cell lysates to the wells.

    • Add a detection antibody that specifically recognizes the phosphorylated form of FGFR, conjugated to an enzyme (e.g., HRP).

    • Add a substrate that generates a colorimetric or chemiluminescent signal.

    • For HTRF, use a pair of antibodies, one targeting total FGFR labeled with a donor fluorophore and another targeting phosphorylated FGFR labeled with an acceptor fluorophore. The proximity of the donor and acceptor upon binding to the phosphorylated receptor results in a FRET signal.

  • Data Analysis:

    • Normalize the phosphorylated FGFR signal to the total FGFR signal or to a housekeeping protein to account for variations in cell number.

    • Calculate the percentage of inhibition of FGFR phosphorylation for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Concluding Remarks

The head-to-head comparison of Phenyl 6-fluoropyridin-3-ylcarbamate with approved FGFR inhibitors provides a structured framework for its preclinical evaluation. The proposed experimental workflows, utilizing established and robust methodologies, will enable a comprehensive assessment of its potency, selectivity, and cellular activity. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and its standing relative to existing targeted therapies for FGFR-driven cancers. As with any investigational compound, a thorough evaluation of its pharmacokinetic and toxicological properties will be the subsequent critical step in its development journey.

References

  • Pemigatinib - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • American Health & Drug Benefits. (2025, March 19). Balversa (Erdafitinib), First-in-Class FGFR Kinase Inhibitor, Approved for Patients with Metastatic Urothelial Carcinoma and FGFR Mutations. Retrieved from [Link]

  • American Health & Drug Benefits. (2020, August 15). Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker. Retrieved from [Link]

  • Incyte Corporation. (n.d.). PEMAZYRE® (pemigatinib) Mechanism of Action. Retrieved February 19, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pemigatinib? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Infigratinib used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Futibatinib? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erdafitinib? Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Infigratinib – Application in Therapy and Current Clinical Research. Retrieved February 19, 2026, from [Link]

  • Clival Database. (2024, November 6). Erdafitinib : Targeted Therapy for Urothelial Carcinoma Explained. Retrieved from [Link]

  • Massive Bio. (2025, December 29). Erdafitinib. Retrieved from [Link]

  • OncoDaily. (2025, June 10). Futibatinib (Lytgobi): Uses in Cancer, Side Effects, Dosage, Expectations, and More. Retrieved from [Link]

  • Janssen Medical Cloud. (2025, October 6). BALVERSA - Mechanism of Action. Retrieved from [Link]

  • Incyte Corporation. (n.d.). PEMAZYRE® | Mechanism of Action. Retrieved February 19, 2026, from [Link]

  • Taiho Oncology, Inc. (n.d.). LYTGOBI® (futibatinib) tablets Mechanism of Action | Cholangiocarcinoma FGFR Inhibitor. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Futibatinib. Retrieved February 19, 2026, from [Link]

  • Cancer Network. (2021, April 1). Futibatinib Earns Breakthrough Therapy Designation for FGFR2+ Cholangiocarcinoma. Retrieved from [Link]

  • PharmaCompass. (n.d.). Infigratinib. Retrieved February 19, 2026, from [Link]

  • AJMC. (2022, November 25). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. Retrieved from [Link]

  • MDPI. (2022, May 26). Timeline of FDA-Approved Targeted Therapy for Cholangiocarcinoma. Retrieved from [Link]

  • Taiho Pharmaceutical Co., Ltd. (2022, October 3). U.S. FDA Approves FGFR Inhibitor, Futibatinib for the Treatment of Previously Treated, Unresectable, Locally Advanced or Metastatic Intrahepatic Cholangiocarcinoma. Retrieved from [Link]

  • SpringerLink. (n.d.). Infigratinib: First Approval. Retrieved February 19, 2026, from [Link]

  • British Journal of Medical Oncology. (2022, October 13). FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients. Retrieved from [Link]

  • DrugCentral. (n.d.). Infigratinib. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Current FDA-approved FGFR inhibitors with supporting trials for FDA... Retrieved February 19, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved February 19, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptor 3 Assay for Paracrine FGF Signaling. Retrieved February 19, 2026, from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of Phenyl 6-fluoropyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Phenyl 6-fluoropyridin-3-ylcarbamate is a reactive electrophile commonly used in medicinal chemistry to synthesize urea derivatives. Unlike stable carbamates used as final drugs, this compound is an activated ester equivalent .

Crucial Safety Insight: The phenyl group acts as a leaving group. Upon reaction with nucleophiles or hydrolysis (contact with moisture), this compound releases Phenol , a severe corrosive and systemic toxin. Furthermore, the presence of the fluorine atom mandates that all waste be treated as Halogenated , requiring specific incineration protocols to manage Hydrogen Fluoride (HF) emissions.

Chemical Hazard Data
PropertySpecification
Functional Class Activated Carbamate / Electrophile
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
Hidden Hazard Hydrolysis releases Phenol (U188) and HF (upon combustion)
Waste Classification Halogenated Organic Waste (Toxic)
Incompatible Materials Strong oxidizers, Strong bases, Water/Moisture (slow hydrolysis)

Mechanism of Hazard (The "Why")

To understand the disposal requirements, one must understand the degradation pathway. This compound is designed to break apart. Improper disposal (e.g., pouring down the drain or mixing with aqueous basic waste) triggers the release of toxic byproducts.

Degradation & Hydrolysis Pathway

Figure 1: The chemical breakdown of Phenyl 6-fluoropyridin-3-ylcarbamate in the presence of water or base.

HydrolysisPathway Reagent Phenyl 6-fluoropyridin-3-ylcarbamate (Parent Compound) Unstable [Carbamic Acid Intermediate] Reagent->Unstable Hydrolysis Phenol Phenol (C6H5OH) (TOXIC / CORROSIVE) Reagent->Phenol Elimination Water + H2O / OH- Amine 6-Fluoropyridin-3-amine Unstable->Amine Decarboxylation CO2 CO2 (Gas) Unstable->CO2

Caption: Hydrolysis releases Phenol, which requires specific waste handling (RCRA U188 potential), and a fluorinated amine.

Disposal Decision Matrix

Do not treat this compound as generic "solid waste." Use the following logic flow to determine the correct disposal stream.

DisposalDecision Start Waste State? Solid Solid Reagent (Pure/Old) Start->Solid Liquid Reaction Mixture (Solvent + Reagent) Start->Liquid Spill Spill / Contamination Start->Spill Pack Double Bag in HDPE Label: TOXIC, HALOGENATED Solid->Pack Segregate Segregate: HALOGENATED Solvents Liquid->Segregate NoWater AVOID WATER (Prevents Phenol Release) Spill->NoWater Incinerate High-Temp Incineration (w/ HF Scrubber) Pack->Incinerate Segregate->Incinerate Warning DO NOT mix with Aqueous Acid/Base Segregate->Warning Absorb Absorb with Dry Material (Vermiculite/Sand) Absorb->Pack NoWater->Absorb

Caption: Operational workflow for segregating and disposing of phenyl carbamate waste streams.

Detailed Operational Procedures

Protocol A: Disposal of Solid Reagent (Expired or Excess)

Objective: Dispose of the pure compound without generating secondary toxins (phenol).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a chemically resistant screw cap.

  • Packaging: Keep the reagent in its original vial if possible. Place the entire vial into the waste container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Constituents: Write "Phenyl 6-fluoropyridin-3-ylcarbamate" AND "Potential Phenol Source."

    • GHS Pictograms: Toxic (Skull & Crossbones), Irritant.

  • Storage: Store in a satellite accumulation area (SAA) away from moisture and strong bases.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent accidental hydrolysis in the waste drum.

  • Segregation: This waste MUST go into the Halogenated Organic Solvents stream (due to the Fluorine atom).

  • Compatibility Check: Ensure the waste drum does not contain strong aqueous acids or bases.

    • Risk:[1] Mixing with high pH waste will rapidly hydrolyze the carbamate, generating heat, CO2 gas (pressure buildup), and free phenol.

  • Quenching (Optional but Recommended for High Concentrations):

    • If the solution contains >5% active reagent, quench by adding a slight excess of a primary amine (e.g., benzylamine) or stir with aqueous ammonia in a fume hood for 2 hours before disposal. This converts the reactive ester into a stable urea and releases the phenol in a controlled environment.

    • Note: If you quench, the waste is still Halogenated .

Protocol C: Spill Cleanup

Objective: Contain the powder without inhaling dust or creating a corrosive sludge.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and an N95 dust mask or half-face respirator (if powder is fine/aerosolized).

  • Dry Clean Up:

    • DO NOT spray water on the powder. This generates phenol on the floor surface.

    • Cover the spill with dry vermiculite, sand, or a specialized solvent absorbent pad.

  • Collection: Scoop material into a disposable container.

  • Final Wash: Only after the bulk solid is removed, wipe the surface with a soap/water solution to deactivate trace residues. Treat the paper towels as hazardous waste.

Regulatory & Compliance (RCRA/EPA Context)

While "Phenyl 6-fluoropyridin-3-ylcarbamate" is not explicitly listed on the EPA P-list or U-list, its degradation products and characteristics dictate its classification.

Regulatory CodeClassificationReason
D003 (Reactivity) PotentialIf sealed wet, CO2 evolution can pressurize containers.
U188 (Phenol) ConstituentThe compound is a "masked" phenol. Large quantities may trigger U-list protocols if hydrolyzed.
Halogenated Waste ProfileContains Fluorine. Incineration requires HF scrubbing (40 CFR 264.343).

Self-Validating System:

  • Verification: Before sealing a waste container, check the pH. If the waste is acidic and smells sweet/tarry, phenol may be present. Ensure the container is rated for corrosives.

  • Ventilation: Always use vented caps for liquid waste containing carbamates to prevent pressure buildup from slow hydrolysis (CO2 generation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P and U Lists). [Link]

  • PubChem. (2024). Phenyl N-pyridin-3-ylcarbamate (Analogous Compound Safety Data). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.